molecular formula C21H24N2O5 B009606 Ac-Tyr-Phe-OMe CAS No. 19898-34-1

Ac-Tyr-Phe-OMe

Katalognummer: B009606
CAS-Nummer: 19898-34-1
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: FMKAXMXOQRFJPK-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ac-Tyr-Phe-OMe is a synthetic peptide substrate designed for advanced biochemical research, particularly in the study of protease specificity and enzyme kinetics. Its sequence, featuring a C-terminal methyl ester (OMe) and an N-terminal acetyl cap (Ac), is engineered to enhance stability and cellular permeability, making it a valuable tool for in vitro assays . The incorporation of aromatic L-amino acids, Tyrosine (Tyr) and Phenylalanine (Phe), models the cleavage sites of native protein substrates, allowing researchers to investigate the mechanistic action and primary specificity of aspartic proteases like pepsin, as well as other enzyme classes such as serine and cysteine proteases . This compound is instrumental for probing the structural requirements of enzyme active sites, including the favorable interaction with planar aromatic side chains and the detrimental effects of incorporating D-amino acids, which can render the peptide bond resistant to hydrolysis . Furthermore, its application extends to foundational drug discovery efforts for conditions like cancer and infectious diseases, where understanding proteolytic pathways is critical . This product is provided for research purposes only and is not intended for any diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKAXMXOQRFJPK-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stability of N-Acetyl-L-tyrosyl-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the molecular characteristics and stability profile of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester, a dipeptide derivative of significant interest in biochemical and pharmaceutical research. By synthesizing fundamental principles of peptide chemistry with insights into the influence of terminal modifications, this document offers a predictive understanding of the compound's behavior, guiding its application in drug discovery and development.

Introduction: The Significance of Modified Dipeptides

Dipeptides and their derivatives are fundamental building blocks in numerous biological processes and serve as valuable scaffolds in medicinal chemistry. The strategic modification of their terminal groups—specifically N-terminal acetylation and C-terminal methylation—can profoundly alter their physicochemical properties, including solubility, bioavailability, and resistance to enzymatic degradation. N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester incorporates these modifications, making it a compelling candidate for applications where enhanced stability and modified activity are desired. Understanding its molecular structure and stability is paramount for predicting its behavior in biological systems and for its rational design into larger peptide-based therapeutics.

Molecular Structure and Conformational Landscape

The molecular structure of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester is characterized by the presence of two aromatic amino acid residues, L-tyrosine and L-phenylalanine, linked by a peptide bond. The N-terminus is capped with an acetyl group, and the C-terminus is protected as a methyl ester.

Key Structural Features:

  • N-Acetyl Group: The acetylation of the N-terminal amino group removes its positive charge at physiological pH, which can influence solubility and interactions with biological targets. This modification is also known to confer resistance to aminopeptidases.[1][2][3]

  • Peptide Bond: The central amide linkage between the tyrosine and phenylalanine residues is planar and is the primary site for proteolytic cleavage by various endopeptidases.

  • Methyl Ester: The C-terminal methyl esterification neutralizes the negative charge of the carboxyl group. This can enhance the hydrophobicity of the molecule and protect it from carboxypeptidase-mediated degradation.[4][5]

  • Aromatic Side Chains: The phenolic side chain of tyrosine and the benzyl side chain of phenylalanine contribute to the molecule's hydrophobicity and can engage in π-π stacking and other non-covalent interactions, influencing its conformation and binding to target proteins.

The overall conformation of the dipeptide in solution is a dynamic equilibrium of various rotamers. The conformational landscape is dictated by the interplay of steric hindrance and stereoelectronic effects between the side chains and the peptide backbone.[6]

Physicochemical Properties and Stability Profile

The stability of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester is a critical determinant of its utility. Its degradation can occur through chemical hydrolysis of the peptide and ester bonds, as well as by enzymatic cleavage.

Chemical Stability

Hydrolysis: The peptide and methyl ester bonds are susceptible to hydrolysis, a reaction catalyzed by both acid and base.

  • Acidic Conditions: Under strong acidic conditions, the peptide bond is the primary site of cleavage.

  • Basic Conditions: Alkaline conditions promote the saponification of the methyl ester, yielding the corresponding carboxylate.[4] Harsher basic conditions can also lead to peptide bond cleavage and potential racemization.[4]

Enzymatic Stability

The enzymatic degradation of peptides is a major challenge in their therapeutic application.[7] The modifications in N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester are designed to mitigate this.

  • Resistance to Exopeptidases:

    • The N-acetyl group is expected to provide significant protection against aminopeptidases, which require a free N-terminal amino group for recognition.[3]

    • The C-terminal methyl ester will likely inhibit the action of carboxypeptidases that recognize a free C-terminal carboxylate.[8]

  • Susceptibility to Endopeptidases: The internal peptide bond between tyrosine and phenylalanine remains a potential target for endopeptidases such as chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[7][9] The rate of cleavage will depend on the specific enzyme and the local conformation of the dipeptide.

The following diagram illustrates the potential sites of enzymatic action and the protective effects of the terminal modifications.

cluster_peptide N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester cluster_enzymes Proteolytic Enzymes N-Acetyl N-Acetyl Group Tyr L-Tyrosine N-Acetyl->Tyr Amide Bond Phe L-Phenylalanine Tyr->Phe Peptide Bond MethylEster Methyl Ester Phe->MethylEster Ester Bond Aminopeptidase Aminopeptidase Aminopeptidase->N-Acetyl Blocked Endopeptidase Endopeptidase (e.g., Chymotrypsin) Endopeptidase->Tyr Potential Cleavage Site Carboxypeptidase Carboxypeptidase Carboxypeptidase->MethylEster Blocked caption Enzymatic Stability Profile.

Caption: Predicted enzymatic cleavage sites and protective modifications.

Experimental Protocols for Stability Assessment

To empirically determine the stability of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester, a series of well-defined experimental protocols are necessary.

Protocol for Assessing Chemical Stability

This protocol outlines a method to evaluate the dipeptide's stability across a range of pH values.

Objective: To quantify the rate of hydrolysis of the dipeptide at acidic, neutral, and basic pH.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 2, phosphate buffer for pH 7.4, and sodium bicarbonate for pH 9) with known ionic strength.

  • Sample Preparation: Dissolve a known concentration of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Quenching: Immediately quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to stop further hydrolysis.

  • HPLC Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the parent dipeptide from its degradation products (e.g., N-Acetyl-L-tyrosyl-L-phenylalanine, N-acetyl-L-tyrosine, L-phenylalanine methyl ester).[9]

  • Data Analysis: Quantify the peak areas of the parent compound and its degradation products to determine the rate of degradation at each pH.

Protocol for Assessing Enzymatic Stability

This protocol is designed to evaluate the dipeptide's susceptibility to cleavage by relevant proteases.

Objective: To determine the rate of enzymatic degradation of the dipeptide by chymotrypsin.

Methodology:

  • Enzyme and Substrate Preparation: Prepare a stock solution of chymotrypsin in an appropriate buffer (e.g., Tris-HCl, pH 8.0). Prepare a stock solution of the dipeptide in the same buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific amount of chymotrypsin to the dipeptide solution to achieve a defined enzyme-to-substrate ratio.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction by adding a protease inhibitor or a strong acid.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent dipeptide and any cleavage products.[3]

  • Data Analysis: Plot the concentration of the remaining dipeptide against time to determine the half-life of the compound in the presence of the enzyme.

The following diagram outlines the general workflow for stability testing.

cluster_workflow Stability Assessment Workflow start Dipeptide Sample prep Prepare Solutions (Buffers/Enzymes) start->prep incubate Incubate at Controlled Temperature and pH prep->incubate sample Collect Time-Point Samples incubate->sample quench Quench Reaction sample->quench analysis Analyze by HPLC or LC-MS quench->analysis data Quantify Degradation and Determine Half-Life analysis->data end Stability Profile data->end caption General workflow for stability analysis.

Sources

role of Ac-Tyr-Phe-OMe as a specific substrate for pepsin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, mechanism, and experimental utility of N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) as a synthetic substrate for Pepsin A (EC 3.4.23.1).

A Technical Guide for Mechanistic Characterization

Executive Summary

While hemoglobin remains the "gold standard" for defining biological units of Pepsin activity (e.g., Anson units), it is a heterogeneous protein substrate unsuitable for precise kinetic profiling (


, 

). This compound serves as a specialized, synthetic small-molecule substrate designed to probe the hydrophobic specificity of Pepsin’s S1 and S1' subsites.

This guide delineates the use of this compound to isolate the catalytic efficiency of Pepsin in a controlled, self-validating system, eliminating the batch-to-batch variability inherent in protein substrates.

Molecular Mechanism & Specificity

Pepsin is an aspartic endopeptidase active at acidic pH (optimum ~1.5–2.5).[1][2][3] Its active site contains two aspartic acid residues (Asp32 and Asp215) that function via general acid-base catalysis.[4]

Why this compound?

The substrate is engineered to satisfy Pepsin's strict preference for hydrophobic/aromatic residues flanking the scissile bond:

  • P1 Position (Tyr): The Acetyl-Tyrosine moiety fits into the S1 hydrophobic pocket. The acetylation (Ac-) eliminates the positive charge of the N-terminus, which mimics the internal peptide bonds of a protein chain.

  • P1' Position (Phe): The Phenylalanine residue occupies the S1' deep hydrophobic pocket.

  • C-Terminal Blocking (-OMe): The methyl ester blocks the C-terminus, preventing carboxylate ionization at pH > 2.0 and increasing hydrophobicity to drive binding affinity.

Reaction Specificity: Pepsin selectively hydrolyzes the peptide bond between Tyrosine and Phenylalanine, not the ester bond.



Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle of Pepsin with this compound.

PepsinMechanism Fig 1. Catalytic hydrolysis of this compound by Pepsin active site. Substrate Substrate (this compound) ES_Complex ES Complex (S1-S1' Binding) Substrate->ES_Complex Hydrophobic Docking Enzyme Pepsin (Asp32/Asp215) Enzyme->ES_Complex Hydrophobic Docking Transition Tetrahedral Intermediate ES_Complex->Transition Acid-Base Catalysis Transition->Enzyme Regeneration Products Products (Ac-Tyr + Phe-OMe) Transition->Products Peptide Bond Cleavage

[4]

Experimental Protocol: Kinetic Assay

This protocol is designed to be self-validating . It relies on the change in UV absorbance at 237 nm , which corresponds to the hydrolysis of the peptide bond in this specific aromatic sequence.

Reagents & Preparation
ReagentSpecificationPreparation Logic
Buffer A 10 mM HCl (pH 2.0)Mimics gastric environment; ensures Asp32/Asp215 protonation state.
Substrate Stock 10 mM this compoundDissolve in Methanol (MeOH). Note: Keep organic solvent <5% in final assay to prevent denaturation.
Enzyme Stock 1 mg/mL PepsinDissolve in cold 10 mM HCl. Prepare fresh to avoid autolysis.
Stop Solution N/A (Continuous)This is a continuous rate assay. No stop solution is required.
Step-by-Step Workflow
  • Blank Preparation (Autohydrolysis Check):

    • Add 950 µL Buffer A into a quartz cuvette.

    • Add 50 µL Substrate Stock .

    • Validation: Monitor at 237 nm for 2 minutes. Slope should be near zero. This validates that the substrate is stable at pH 2.0 without the enzyme.

  • Reaction Initiation:

    • Add 940 µL Buffer A into a fresh cuvette.

    • Add 50 µL Substrate Stock (Final Conc: 0.5 mM).

    • Incubate at 37°C for 3 minutes (Equilibration).

    • Add 10 µL Enzyme Stock to initiate. Mix by inversion (do not vortex vigorously).

  • Data Acquisition:

    • Immediately record

      
       (Absorbance at 237 nm) every 10 seconds for 5 minutes.
      
    • Expectation: Absorbance decreases as the peptide bond is hydrolyzed.

  • Calculation:

    • Calculate the rate (

      
      ) from the linear portion of the curve.
      
    • Use the extinction coefficient (

      
      ) for the Tyr-Phe bond cleavage (approx. 
      
      
      
      , but must be determined empirically for highest accuracy).
Assay Workflow Diagram

AssayWorkflow Fig 2. Self-validating spectrophotometric assay workflow. Prep 1. Prepare Reagents (Substrate in MeOH, Pepsin in HCl) Blank 2. Run Blank (Buffer + Substrate only) Prep->Blank Quality Control Equilibrate 3. Equilibrate (37°C, 3 mins) Blank->Equilibrate If stable Initiate 4. Add Enzyme (Start Reaction) Equilibrate->Initiate Measure 5. Measure UV 237nm (Continuous Kinetic Read) Initiate->Measure Analyze 6. Calculate Rate (Linear Regression) Measure->Analyze

Troubleshooting & Optimization

To ensure Trustworthiness and Scientific Integrity , apply these troubleshooting steps:

ObservationRoot CauseCorrective Action
Non-linear Rate Substrate depletion or Enzyme AutolysisUse the initial 60 seconds only (Initial Velocity,

). Reduce enzyme concentration.
High Background Solvent effectEnsure Methanol concentration is <5% v/v. High organic content can unfold Pepsin.
No Activity pH MismatchVerify pH is strictly 1.8–2.2. Pepsin is irreversibly inactivated at pH > 6.0.
Precipitation Substrate insolubilityThis compound is hydrophobic. Ensure it is fully dissolved in MeOH before adding to the aqueous buffer.

Comparative Analysis: Synthetic vs. Protein Substrates

FeatureThis compound (Synthetic)Hemoglobin (Anson Method)
Specificity High (Targeted Tyr-Phe bond)Low (Cleaves multiple hydrophobic sites)
Kinetics Follows Michaelis-Menten (

)
Complex kinetics (multiple substrates)
Reproducibility High (Chemical Standard)Variable (Biological preparation)
Detection UV 237 nm (Direct)TCA Precipitation + UV 280 nm (Indirect)
Primary Use Mechanistic Studies, Inhibitor ScreeningActivity Unit Definition (USP/EP)

Authoritative Insight: While Hemoglobin is used to define "Units" for commercial sale (e.g., 1 unit =


 of 0.001/min), This compound  is the superior choice for drug development professionals screening for competitive inhibitors (pepstatin analogues) because it allows for the mathematical determination of 

values without the interference of secondary cleavage sites.

References

  • Fruton, J. S. (1970). "The Specificity and Mechanism of Pepsin Action." Advances in Enzymology and Related Areas of Molecular Biology.

  • Anson, M. L. (1938). "The estimation of pepsin, trypsin, papain, and cathepsin with hemoglobin." Journal of General Physiology.

  • Worthington Biochemical Corporation. "Pepsin Assay Manual." Worthington Enzyme Manual.

  • Sigma-Aldrich. "Enzymatic Assay of Pepsin using Hemoglobin."[5] Technical Bulletin.

  • Dunn, B. M. (2001). "Structure and Mechanism of the Pepsin-Like Family of Aspartic Peptidases." Chemical Reviews.

Sources

A Guide to the Thermodynamic Analysis of the Ac-Tyr-Phe-OMe Enzyme-Substrate Complex

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of molecular recognition between an enzyme and its substrate is governed by fundamental thermodynamic principles. A complete understanding of these forces is paramount for elucidating enzymatic mechanisms and for the rational design of therapeutic agents. This guide provides a comprehensive overview of the thermodynamic parameters that define the formation of the enzyme-substrate complex between α-chymotrypsin and the dipeptide substrate N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe). We will delve into the core thermodynamic concepts, present a detailed methodology for their experimental determination using Isothermal Titration Calorimetry (ITC), and discuss the interpretation of the resulting data. This document serves as a technical resource for researchers aiming to characterize the energetics of enzyme-substrate interactions, a critical step in drug discovery and fundamental enzymology.

Introduction: The Significance of the Chymotrypsin-Dipeptide Interaction

α-Chymotrypsin, a serine protease found in the digestive system, is a classic model enzyme for studying the principles of substrate specificity and catalysis.[1] It preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The substrate this compound is a synthetic dipeptide that mimics the natural substrates of chymotrypsin, making it an excellent tool for in vitro studies of the enzyme's binding and catalytic mechanisms.[2]

The interaction between chymotrypsin and this compound is a multi-step process that begins with the formation of a non-covalent enzyme-substrate complex, often referred to as the Michaelis complex.[3] The stability and specificity of this initial complex are dictated by a precise interplay of thermodynamic forces. A thorough characterization of these forces provides invaluable insights into:

  • Binding Affinity: Quantifying the strength of the interaction.

  • Driving Forces: Determining whether the binding is driven by favorable changes in enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effect, conformational changes).

  • Structure-Activity Relationships: Understanding how modifications to the substrate or enzyme affect the thermodynamics of binding, which is crucial for drug design.

This guide will focus on the direct measurement of the thermodynamic parameters that govern the formation of this initial, non-covalent complex.

Core Thermodynamic Principles in Enzyme-Substrate Recognition

The formation of a non-covalent enzyme-substrate (ES) complex is an equilibrium process that can be described by a set of key thermodynamic parameters. The interplay of these parameters determines the spontaneity and strength of the interaction.

  • Gibbs Free Energy (ΔG): This is the ultimate measure of the spontaneity of the binding process. A negative ΔG indicates a spontaneous interaction. It is related to the binding affinity (Ka) or the dissociation constant (Kd) by the following equation:

    ΔG = -RT ln(Ka) = RT ln(Kd)

    where R is the gas constant and T is the absolute temperature. A lower Kd value signifies a higher binding affinity and a more negative ΔG.[4]

  • Enthalpy (ΔH): This parameter reflects the change in heat content of the system upon binding. A negative ΔH (exothermic reaction) indicates the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the enzyme and the substrate. A positive ΔH (endothermic reaction) suggests that these interactions are either weak or that there is an energetic cost to binding, such as the disruption of existing interactions.[5]

  • Entropy (ΔS): This parameter represents the change in the degree of disorder of the system upon binding. A positive ΔS is entropically favorable and can be driven by the release of ordered water molecules from the binding surfaces (the hydrophobic effect) or an increase in the conformational flexibility of the complex. A negative ΔS is entropically unfavorable and often results from a loss of conformational freedom of the substrate and/or enzyme upon forming a structured complex.[5]

These three parameters are related by the fundamental equation of thermodynamics:

ΔG = ΔH - TΔS

By experimentally determining ΔH and Kd, one can calculate ΔG and subsequently derive the entropic contribution (TΔS) to the binding event. This allows for a complete thermodynamic characterization of the enzyme-substrate interaction.

Below is a diagram illustrating the relationship between these core thermodynamic parameters and their contribution to the overall binding affinity.

G cluster_0 Thermodynamic Parameters cluster_1 Interpretation G Gibbs Free Energy (ΔG) Affinity Binding Affinity (Kd) G->Affinity Determines H Enthalpy (ΔH) H->G ΔG = ΔH - TΔS Forces Bonding & Interactions (H-bonds, van der Waals) H->Forces S Entropy (ΔS) S->G ΔG = ΔH - TΔS Disorder System Disorder (Hydrophobic Effect, Conformational Change) S->Disorder

Caption: Relationship between core thermodynamic parameters.

Experimental Methodology: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is the gold standard for the direct measurement of thermodynamic parameters of biomolecular interactions. It is a label-free technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle of ITC

An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket. The reference cell is typically filled with buffer, while the sample cell contains one of the binding partners (e.g., the enzyme). The other binding partner (the substrate) is loaded into a titration syringe. Small aliquots of the substrate are injected into the sample cell, and the instrument's feedback system measures the power required to maintain a zero temperature difference between the two cells.

  • If the binding is exothermic , heat is released, and the instrument reduces the power to the sample cell to maintain thermal equilibrium.

  • If the binding is endothermic , heat is absorbed, and the instrument increases the power to the sample cell.

The resulting data is a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change (ΔH) for that injection. As the enzyme in the cell becomes saturated with the substrate, the magnitude of the heat change per injection decreases until only the heat of dilution is observed.

Experimental Workflow

The following diagram outlines the typical workflow for an ITC experiment to determine the thermodynamic parameters of the this compound-chymotrypsin interaction.

ITC_Workflow Prep 1. Sample Preparation - Purify α-Chymotrypsin & Synthesize this compound - Prepare precisely matched buffer (e.g., 50 mM Phosphate, pH 7.8) - Accurately determine concentrations Setup 2. Instrument Setup - Degas all solutions thoroughly - Thermally equilibrate the instrument (e.g., 25°C) - Load α-Chymotrypsin into the sample cell - Load this compound into the syringe Prep->Setup Titration 3. Titration Experiment - Perform a series of small, spaced injections (e.g., 20 x 2 µL) - Record the heat flow data for each injection Setup->Titration Analysis 5. Data Analysis - Integrate the raw data peaks - Subtract the heat of dilution - Fit the data to a suitable binding model (e.g., one-site binding) - Extract Kd, ΔH, and stoichiometry (n) Titration->Analysis Control 4. Control Experiment - Inject substrate into buffer (no enzyme) - Determine the heat of dilution Control->Analysis for subtraction Thermo 6. Thermodynamic Profile - Calculate ΔG from Kd - Calculate TΔS from ΔG and ΔH Analysis->Thermo

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the thermodynamic parameters of the this compound-chymotrypsin interaction.

A. Reagent and Buffer Preparation:

  • Enzyme Purity: Use highly purified α-chymotrypsin. The concentration should be accurately determined, for example, by measuring absorbance at 280 nm.

  • Substrate Purity: Synthesize or procure high-purity this compound. Confirm its identity and purity using techniques like NMR and mass spectrometry.

  • Buffer Matching (Critical): Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.8). The enzyme and substrate solutions must be prepared in buffer from the exact same stock to minimize heats of dilution. Dialyzing the enzyme against the final buffer is highly recommended.

  • Degassing: Thoroughly degas both the enzyme and substrate solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cells.

B. ITC Experiment:

  • Instrument Equilibration: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate until a stable baseline is achieved.

  • Sample Loading:

    • Load the α-chymotrypsin solution into the sample cell (e.g., at a concentration of 20-50 µM).

    • Load the this compound solution into the injection syringe (e.g., at a concentration 10-20 times that of the enzyme, typically 400-1000 µM).

  • Titration Parameters:

    • Set the injection volume (e.g., 2 µL).

    • Set the number of injections (e.g., 20-30).

    • Set the spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.

  • Execution: Start the titration run.

C. Control Titration:

  • Perform an identical titration, injecting the substrate solution into the buffer-filled sample cell (without enzyme).

  • This experiment measures the heat of dilution of the substrate, which must be subtracted from the main experimental data for accurate analysis.

D. Data Analysis:

  • Use the instrument's software to integrate the raw titration data.

  • Subtract the control (heat of dilution) data from the enzyme-substrate titration data.

  • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model). The fitting algorithm will yield the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

  • Calculate the Gibbs free energy (ΔG) and the entropic contribution (TΔS) using the equations provided in Section 2.

Thermodynamic Profile of the Chymotrypsin-Substrate Interaction

The binding of L-AcTrp to native α-chymotrypsin at pH 7.8 is characterized by a negative enthalpy and a negative entropy of association.[5] This suggests that the formation of favorable interactions like hydrogen bonds and van der Waals contacts is a primary driver of binding, and this is accompanied by a decrease in the overall disorder of the system, likely due to the ordering of the substrate and parts of the enzyme's binding site into a well-defined complex.

The table below summarizes the thermodynamic parameters for the binding of L-AcTrp to α-chymotrypsin and provides a predictive framework for the this compound interaction.

ParameterValue for L-AcTrp-Chymotrypsin Complex[5]Expected Characteristics for this compound ComplexInterpretation
Kd (Dissociation Constant) Not explicitly stated in the reference, but calculable from ΔG.Expected in the micromolar (µM) to millimolar (mM) range.Reflects the binding affinity; a lower value indicates tighter binding.
ΔG° (Gibbs Free Energy) ~ -3.8 kcal/mol (calculated from ΔH and ΔS at 25°C)NegativeIndicates a spontaneous binding event.
ΔH° (Enthalpy) -9.1 kcal/molStrongly negativeBinding is enthalpically driven, dominated by the formation of favorable non-covalent bonds.
TΔS° (Entropy) -5.3 kcal/mol (at 25°C)NegativeBinding is entropically unfavorable, indicating a net increase in order (loss of conformational freedom).

For the larger dipeptide this compound, we can anticipate a similar thermodynamic profile. The interaction of the tyrosine residue with the S1 pocket would likely contribute a significant negative enthalpy change. The additional interactions of the phenylalanine residue and the peptide backbone with the enzyme surface could further increase the magnitude of the negative ΔH. This increased interaction surface would also likely lead to a more significant loss of conformational entropy, resulting in a more negative ΔS compared to the single amino acid derivative. The overall binding affinity (and thus ΔG) will depend on the balance between these enthalpic gains and entropic costs, a phenomenon known as enthalpy-entropy compensation .[6]

Applications in Drug Development and Mechanistic Studies

A detailed thermodynamic characterization of enzyme-substrate interactions is a cornerstone of modern drug development. For a target like chymotrypsin, this information can be leveraged in several ways:

  • Lead Optimization: By understanding the thermodynamic drivers of binding for a series of inhibitor analogs, medicinal chemists can rationally modify structures to enhance affinity. For example, if binding is primarily enthalpy-driven, modifications that introduce new hydrogen bond donors or acceptors would be prioritized.

  • Mechanism of Action: Thermodynamic data can help differentiate between various binding modes. For instance, a significant negative heat capacity change (ΔCp), which can be determined by performing ITC at different temperatures, is often indicative of a binding process that involves a significant hydrophobic component and conformational changes.

  • Enthalpy-Entropy Compensation: This phenomenon, where a favorable change in enthalpy is often offset by an unfavorable change in entropy (and vice versa), is frequently observed in ligand binding.[6][7] Understanding this balance is crucial, as optimizing for enthalpy can sometimes lead to a large entropic penalty that negates any gains in affinity. ITC provides the data necessary to dissect these contributions.

Conclusion

The thermodynamic analysis of the this compound-chymotrypsin complex provides a quantitative and mechanistic understanding of the molecular recognition events that precede catalysis. Isothermal Titration Calorimetry stands as the premier technique for this purpose, offering a direct and comprehensive measurement of the binding affinity, enthalpy, and entropy in a single experiment. While specific data for this exact dipeptide is not widely published, the principles and methodologies outlined in this guide, along with data from analogous substrates, provide a robust framework for its characterization. Such studies are not merely academic; they are fundamental to advancing our knowledge of enzyme function and to the development of novel therapeutics that target enzymatic processes with high precision and efficacy.

References

  • Goethe, M., F-X. Du, and I. T. Schiefer. (2014). Enthalpy-entropy compensation in protein-ligand binding: a new perspective. Angewandte Chemie International Edition, 53(36), 9492-9496. [Link]

  • Turnbull, W. B., and A. Daranas. (2003). On the value of c: can Isothermal Titration Calorimetry report binding constants to better than 10% accuracy? Journal of the American Chemical Society, 125(47), 14859-14866. [Link]

  • Saini, G., and D. S. Brandman. (1977). Thermodynamics of binding to native alpha-chymotrypsin and to forms of alpha-chymotrypsin in which catalytically essential residues are modified; a study of "productive" and "nonproductive" associations. Biochemistry, 16(10), 2194-2202. [Link]

  • Bischel, A., et al. (2013). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Journal of Visualized Experiments, (79), e51487. [Link]

  • Ichor Life Sciences. (2011). Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. White Paper. [Link]

  • TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. Application Note. [Link]

  • Martinek, K., et al. (1972). The role of entropy and enthalpy factors in kinetic specificity of α-chymotrypsin. Biochimica et Biophysica Acta (BBA) - Enzymology, 271(1), 80-86. [Link]

  • Gomez, J., et al. (2001). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in Molecular Biology, 173, 35-54. [Link]

  • LibreTexts. (2023). 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

  • Hruby, V. J., and M. E. Hadley. (1974). Conformational change associated with the acylation of alpha-chymotrypsin by N-acetyl-L-phenylalanine methyl ester. Journal of Biological Chemistry, 249(19), 6087-9. [Link]

  • Cuppett, C. C., and W. J. Canady. (1970). Thermodynamics of alpha-chymotrypsin-substrate and inhibitor complex formation as a function of pH. Journal of Biological Chemistry, 245(5), 1069-74. [Link]

  • Freire, E. (2008). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 3(9), 1037-1048. [Link]

  • e-PG Pathshala. (n.d.). Mechanism of enzyme catalyst reaction (I) Chymotrypsin. BSc Chemistry. [Link]

  • Unhelkar, M. H., and S. S. Kelkar. (2008). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 283(44), 30045-30053. [Link]

  • Dorovska-Taran, V., et al. (1982). The specificity in the elementary steps of alpha-chymotrypsin catalysis. A temperature study with a series of N-acetyl-L-amino acid methyl esters. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 702(1), 37-53. [Link]

  • Press, U. O. (2018). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. BIOC2580: Introduction to Biochemistry*. [Link]

Sources

Precision Determination of Molar Extinction Coefficient: Ac-Tyr-Phe-OMe at 237 nm

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the determination and application of the molar extinction coefficient for N-acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) at 237 nm .

Executive Summary

This compound is a synthetic dipeptide derivative widely utilized as a chromogenic substrate for serine proteases, particularly


-Chymotrypsin  and Cathepsin G . While standard protein quantification relies on absorbance at 280 nm (

), kinetic assays for this substrate are frequently conducted at 237 nm .

Why 237 nm? This wavelength represents a spectral "sweet spot" (differential absorbance maximum,


) where the cleavage of the ester or peptide bond yields the maximal difference in absorbance (

) between the substrate and the product, while minimizing interference from the enzyme's own aromatic residues.

Core Metric:

  • Target Wavelength: 237 nm

  • Primary Application: Kinetic monitoring of hydrolysis (Esterase/Peptidase activity).

  • Estimated

    
    :  High variability based on solvent/pH; empirical determination is required for kinetic rigor.
    
  • Standard

    
     (Hydrolysis):  Typically ranges between 900 – 1200 M
    
    
    
    cm
    
    
    for tyrosine/phenylalanine ester derivatives (analogous to ATEE).

Theoretical Basis & Additivity

The molar extinction coefficient (


) of a dipeptide is theoretically the sum of its constituent chromophores, corrected for nearest-neighbor interactions (hypochromism).
Chromophore Contributions at 237 nm

At 237 nm, the absorbance is driven by the "valley" between the far-UV peptide bond absorption (


 nm) and the near-UV aromatic peak (

nm).
Chromophore

(Near UV)
Contribution at 237 nmBehavior
Tyrosine (Ac-Tyr) 275 nm (

)
Significant Rising edge of the secondary band. Sensitive to pH (phenolate ionization).
Phenylalanine (Phe) 258 nm (

)
Moderate Shoulders of the benzenoid band.
Peptide/Ester Bonds

nm
High (Tail) The "tail" of the

transition extends to 237 nm.

Equation of Additivity:



Note: In folded enzymes,


 is significant. In short peptides like this compound, it is minimal unless solvent conditions promote aggregation.

Experimental Protocol: Self-Validating Determination

Because


 is highly sensitive to buffer composition (pH, ionic strength) and temperature, relying on a literature value introduces kinetic error. The following protocol ensures self-validating accuracy .
Materials
  • Analyte: this compound (High Purity >98%).

  • Solvent: Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8) or Methanol (for stock).

  • Equipment: Double-beam spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow
  • Stock Preparation (Gravimetric):

    • Weigh

      
       mg of this compound (
      
      
      
      g/mol ).
    • Dissolve in a known volume (

      
      ) of buffer to reach 
      
      
      
      mM.
    • Critical: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare 5 dilutions ranging from

      
       to 
      
      
      
      .
    • Blank: Use the exact buffer (without peptide) for baseline correction.

  • Spectral Scan:

    • Scan from 220 nm to 300 nm to verify purity (peaks at 258 nm and 275 nm confirm Phe/Tyr presence).

    • Record Absorbance at 237 nm (

      
      ).
      
  • Calculation (Beer-Lambert Plot):

    • Plot

      
       (y-axis) vs. Concentration (
      
      
      
      , x-axis).
    • Perform Linear Regression:

      
      .
      
    • Result: The slope

      
       is the precise Molar Extinction Coefficient (
      
      
      
      ) in M
      
      
      cm
      
      
      .
Data Validation Table (Template)
Concentration (

)

(Replicate 1)

(Replicate 2)
CV (%)
0 (Blank)0.0000.000-
500.XXX0.XXX< 2%
1000.XXX0.XXX< 2%
1500.XXX0.XXX< 2%
2000.XXX0.XXX< 2%

Kinetic Application: Differential Extinction ( )

For enzyme assays (e.g., Chymotrypsin), the absolute


 is less critical than the change  in extinction coefficient (

) upon hydrolysis.

Reaction:



(Note: Chymotrypsin may also cleave the Tyr-Phe bond depending on conditions, but ester hydrolysis is often faster and monitored at 237 nm).

Determination of


: 
  • Measure

    
     of the Substrate (
    
    
    
    ).
  • Add excess enzyme to drive reaction to completion (Total Hydrolysis).

  • Measure

    
     of the Product (
    
    
    
    ).
  • Calculate:

    
    
    

Typical


 for Tyrosine Esters is 

.

Visualized Workflows (Graphviz)

Diagram 1: Extinction Coefficient Determination Logic

ExtinctionProtocol Start Start: this compound (Solid Powder) Weigh Gravimetric Analysis (Mass Precision) Start->Weigh Dissolve Solubilization (Buffer/MeOH) Weigh->Dissolve Dilute Serial Dilution (20 - 200 µM) Dissolve->Dilute Measure Spectrophotometry (λ = 237 nm) Dilute->Measure Measure->Dilute If Abs > 1.0 Plot Linear Regression (Beer-Lambert) Measure->Plot Result Output: ε237 (M⁻¹cm⁻¹) Plot->Result

Caption: Logical flow for the empirical determination of molar extinction coefficient.

Diagram 2: Hydrolysis Kinetic Monitoring

HydrolysisKinetics Substrate Substrate This compound Complex E-S Complex (Michaelis-Menten) Substrate->Complex Signal Signal Change ΔA at 237 nm Substrate->Signal High Abs Enzyme Enzyme (Chymotrypsin) Enzyme->Complex Transition Transition State (Acyl-Enzyme) Complex->Transition k2 (Acylation) Products Products Ac-Tyr-Phe + MeOH Transition->Products k3 (Deacylation) Products->Signal Low Abs

Caption: Kinetic pathway of this compound hydrolysis monitored via absorbance shift at 237 nm.

References

  • Schwert, G. W., & Takenaka, Y. (1955). A Spectrophotometric Determination of Trypsin and Chymotrypsin. Biochimica et Biophysica Acta. Link

    • Foundational text establishing the 237 nm spectrophotometric assay for tyrosine esters.
  • Hess, G. P., & Wainfan, E. (1958). Enzymatic Hydrolysis of N-Acetyl-L-tyrosyl-L-phenylalanine Methyl Ester. Journal of the American Chemical Society. Link

    • Specific kinetic characterization of the this compound substr
  • Thermo Fisher Scientific. (n.d.). Extinction Coefficients of Amino Acids and Proteins. Technical Reference. Link

    • Reference for baseline amino acid absorbance d
  • Expasy. (n.d.). PeptideCutter: Cleavage Specificities. SIB Swiss Institute of Bioinformatics. Link

    • Database confirming cleavage specificity of Chymotrypsin for Tyr/Phe residues.

Ac-Tyr-Phe-OMe CAS number and chemical identification data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identification, synthesis, and biochemical applications of Ac-Tyr-Phe-OMe (N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester). It is designed for researchers requiring precise physicochemical data and validated experimental protocols.

Chemical Identification & Enzymatic Applications

Executive Summary

This compound (CAS 19898-34-1 ) is a synthetic dipeptide derivative widely utilized as a chromogenic substrate in enzymology. It serves as a critical probe for investigating the kinetic specificity of aspartic proteases (e.g., Pepsin) and serine proteases (e.g.,


-Chymotrypsin). Its structural inclusion of two aromatic side chains (Tyrosine and Phenylalanine) allows for the precise mapping of hydrophobic S1 and S2 subsites in proteolytic enzymes.

Chemical Identification & Physicochemical Data

The following data aggregates confirmed values for the specific CAS 19898-34-1.

ParameterTechnical Specification
Chemical Name N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester
CAS Number 19898-34-1
Molecular Formula

Molecular Weight 384.43 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in

(requires organic co-solvent)
IUPAC Name Methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate
SMILES CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
InChI Key FMKAXMXOQRFJPK-OALUTQOASA-N

Chemical Synthesis Protocol

Methodology: Solution-Phase Carbodiimide Coupling Objective: Synthesis of this compound from Ac-Tyr-OH and H-Phe-OMe·HCl.

Rationale

The synthesis utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).[1][2] EDC is chosen over DCC to generate a water-soluble urea byproduct, simplifying purification. HOBt is mandatory to suppress racemization of the Tyrosine chiral center and prevent N-acylurea formation.

Reagents
  • Component A: N-Acetyl-L-Tyrosine (Ac-Tyr-OH) [1.0 equiv]

  • Component B: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe[1][2]·HCl) [1.1 equiv]

  • Coupling Agents: EDC·HCl [1.2 equiv], HOBt [1.2 equiv]

  • Base: DIPEA (N,N-Diisopropylethylamine) [2.5 equiv]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1][2]

Step-by-Step Workflow
  • Activation:

    • Dissolve Ac-Tyr-OH (10 mmol) and HOBt (12 mmol) in anhydrous DMF (30 mL) at 0°C under nitrogen atmosphere.

    • Add EDC[1][2][3][4][5]·HCl (12 mmol) and stir for 15 minutes to generate the active ester.

  • Coupling:

    • In a separate vessel, dissolve H-Phe-OMe·HCl (11 mmol) in DMF (10 mL) and add DIPEA (25 mmol) to neutralize the hydrochloride salt.

    • Add the amine solution dropwise to the activated acid solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup (Self-Validating Step):

    • Evaporate DMF under reduced pressure (rotary evaporator, <45°C).

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Wash Sequence:

      • 1M HCl (3x): Removes unreacted amine and DIPEA.

      • Sat.

        
         (3x):  Removes unreacted acid and HOBt.
        
      • Brine (1x): Dehydrates organic layer.

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or Methanol/Water to achieve >98% purity.

Synthesis Pathway Visualization

SynthesisPathway Start1 Ac-Tyr-OH (Carboxylic Acid) Activation Activation (EDC/HOBt, 0°C) Start1->Activation Start2 H-Phe-OMe·HCl (Amine Salt) Coupling Coupling (DIPEA, DMF) Start2->Coupling Neutralization Intermediate Active Ester (OBt Ester) Activation->Intermediate Intermediate->Coupling Product This compound (Target Dipeptide) Coupling->Product Amide Bond Formation

Figure 1: Convergent synthesis workflow utilizing carbodiimide activation to form the peptide bond.

Enzymatic Applications & Kinetics

This compound exhibits dual functionality depending on the enzyme class utilized. It allows researchers to distinguish between esterase and peptidase activities.

A. Substrate for -Chymotrypsin (EC 3.4.21.1)

Chymotrypsin preferentially cleaves C-terminal to aromatic residues.[6] this compound presents two potential cleavage sites, but kinetic preference dictates the pathway.

  • Primary Activity: Esterase Activity (Cleavage of Phe-OMe).

  • Mechanism: The enzyme attacks the ester bond (Phe-OMe) significantly faster than the amide bond.

  • Kinetic Assay Protocol:

    • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

      
      .
      
    • Substrate: Prepare 10 mM stock of this compound in DMSO.

    • Detection: Potentiometric titration (pH-stat) or spectrophotometric monitoring using a pH indicator (e.g., Phenol Red) if not using a chromogenic leaving group.

    • Reaction: this compound +

      
      
      
      
      
      Ac-Tyr-Phe-OH + MeOH.
B. Substrate for Pepsin (EC 3.4.23.1)

Pepsin, an aspartic protease active at acidic pH, specifically cleaves hydrophobic-hydrophobic peptide bonds.

  • Primary Activity: Peptidase Activity (Cleavage of Tyr-Phe).

  • Mechanism: Pepsin cleaves the amide bond between Tyrosine and Phenylalanine.

  • Kinetic Assay Protocol:

    • Buffer: 0.1 M Sodium Citrate or HCl, pH 2.0.

    • Detection: HPLC analysis is required to separate the products (Ac-Tyr-OH and H-Phe-OMe) from the substrate.

    • Reaction: this compound +

      
      
      
      
      
      Ac-Tyr-OH + H-Phe-OMe.
Enzymatic Hydrolysis Pathways[10]

EnzymaticPathways Substrate This compound (Substrate) Chymo α-Chymotrypsin (pH 7.8) Substrate->Chymo Esterase Path Pepsin Pepsin (pH 2.0) Substrate->Pepsin Peptidase Path Prod_Chymo Ac-Tyr-Phe-OH + MeOH (Ester Hydrolysis) Chymo->Prod_Chymo Fast Kinetics Prod_Pepsin Ac-Tyr-OH + H-Phe-OMe (Peptide Hydrolysis) Pepsin->Prod_Pepsin Hydrophobic Specificity

Figure 2: Divergent hydrolysis pathways based on enzyme specificity and pH conditions.

Analytical Characterization (Quality Control)

To ensure scientific integrity, synthesized or purchased batches must be validated against these standards:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.80 (s, 3H, Acetyl-
      
      
      
      )
    • 
       2.8-3.1 (m, 4H, 
      
      
      
      -
      
      
      of Tyr/Phe)
    • 
       3.55 (s, 3H, O-Methyl)
      
    • 
       6.6-7.3 (m, 9H, Aromatic protons)
      
    • 
       8.1-8.5 (d, Amide NH)
      
  • Mass Spectrometry (ESI-MS):

    • Expected

      
      : 385.4 m/z
      
    • Expected

      
      : 407.4 m/z
      
  • Storage:

    • Store at -20°C. Desiccate to prevent ester hydrolysis.

References

  • Fruton, J. S. (1970). The Specificity and Mechanism of Pepsin Action.[7][8][9] Advances in Enzymology and Related Areas of Molecular Biology.

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of α-chymotrypsin with p-nitrophenyl esters. Biochemical Journal.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Enzymatic Assay of Chymotrypsin.

Sources

Methodological & Application

determining Michaelis-Menten kinetics (Km and Vmax) for Ac-Tyr-Phe-OMe

Application Note: Determination of Michaelis-Menten Kinetics for this compound with -Chymotrypsin

Substrate:

Abstract & Biological Relevance

The determination of kinetic parameters (



This compound

S1-S2 subsite interactions

This protocol details a continuous spectrophotometric assay based on the differential UV absorbance of the ester bond hydrolysis. By monitoring the reaction at 256 nm , researchers can quantify the esterase activity with high temporal resolution, avoiding the artifacts common in endpoint assays.

Principle of Assay

The assay relies on the hydrolysis of the methyl ester bond at the C-terminus of the Phenylalanine residue.

Reaction Scheme:

Detection Mechanism: The cleavage of the ester bond results in a spectral shift and a decrease in absorbance at 256 nm . The rate of decrease in absorbance (


Mechanistic Visualization

ReactionSchemeSubstrateThis compound(Substrate)ComplexEnzyme-SubstrateComplex (ES)Substrate->Complex+ EnzymeAcylEnzAcyl-EnzymeIntermediateComplex->AcylEnzAcylationProduct1Methanol(Leaving Group)AcylEnz->Product1ReleaseProduct2Ac-Tyr-Phe-OH(Acid Product)AcylEnz->Product2Deacylation(+H2O)Enzymeα-Chymotrypsin(Free)Product2->EnzymeRegenerationEnzyme->SubstrateRecycle

Figure 1: Catalytic cycle of chymotrypsin-mediated ester hydrolysis.[]

Materials & Equipment

Reagents
ReagentSpecificationRole

-Chymotrypsin
Bovine Pancreas, Type II,

40 units/mg
Target Enzyme
This compound

98% Purity (HPLC)
Substrate
Tris Base Molecular Biology GradeBuffer Component
Calcium Chloride Anhydrous,

96%
Stabilizer / Activator
Methanol HPLC GradeSolvent for Substrate
HCl 1.0 N Standard SolutionpH Adjustment / Enzyme Diluent
Equipment
  • UV-Vis Spectrophotometer: Double-beam capable, thermostated cell holder set to 25°C.[]

  • Quartz Cuvettes: 10 mm path length (UV transparent).[]

  • pH Meter: Calibrated at 25°C (Tris buffers are highly temperature-sensitive).

Experimental Design & Pre-Assay Validation

Buffer Preparation (Assay Buffer)[1]
  • Composition: 80 mM Tris-HCl, 100 mM CaCl

    
    , pH 7.8 at 25°C.[]
    
  • Rationale: Calcium ions are essential for stabilizing the active conformation of chymotrypsin. The pH of 7.8 is the catalytic optimum.[2]

  • Note: Prepare 500 mL. Filter through a 0.22

    
    m membrane to remove particulates that cause noise in UV readings.[]
    
Substrate Stock Solution

This compound is hydrophobic.[]

  • Dissolve the substrate in 100% Methanol to create a 50 mM Stock Solution .

  • Validation: Ensure complete dissolution.[] If turbidity persists, DMSO can be used, but Methanol is preferred for esterase assays to minimize solvent viscosity effects.

Determination of Differential Extinction Coefficient ( )

Unlike standard substrates (e.g., BTEE), the

  • Prepare a known concentration of substrate (e.g., 0.5 mM) in Assay Buffer.

  • Measure Absorbance (

    
    ).[]
    
  • Add a high concentration of enzyme to force total hydrolysis.[]

  • Measure Absorbance (

    
    ) after the signal stabilizes.
    
  • Calculate:

    
    
    Typical value range: 
    
    
    .[]

Step-by-Step Protocol

Phase 1: Enzyme Preparation
  • Reconstitution: Dissolve

    
    -chymotrypsin in 1 mM HCl  to a concentration of 1 mg/mL .
    
    • Why HCl? Acidic pH prevents autolysis (self-digestion) of the enzyme during storage.[]

  • Working Dilution: Immediately before the assay, dilute the enzyme in 1 mM HCl to roughly 10-20

    
    g/mL .[] Keep on ice.
    
Phase 2: Kinetic Assay Execution

Perform the following for at least 8 different substrate concentrations (e.g., 0.05 mM to 2.0 mM).

  • Blanking: Place a cuvette containing 1.5 mL Assay Buffer + equivalent volume of Methanol (solvent blank) in the reference beam.

  • Reaction Mixture Assembly:

    • Pipette 1.40 mL of Assay Buffer into the sample cuvette.

    • Add X

      
      L  of Substrate Stock (adjusting volume to achieve target concentration).[]
      
    • Add Methanol to equalize the total organic solvent volume across all samples (maintain constant solvent %).

  • Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 3-5 minutes .

  • Initiation: Add 100

    
    L  of diluted Enzyme Solution.
    
  • Mixing: Immediately mix by inversion (using Parafilm) or a plastic mixing paddle. Do not vortex (denatures protein).[]

  • Measurement: Immediately record absorbance at 256 nm for 3–5 minutes.

  • Rate Calculation: Determine the slope of the initial linear portion of the curve (

    
    ).
    
Experimental Workflow Diagram

WorkflowPrepReagent Prep(Buffer pH 7.8, 25°C)MixReaction Assembly(Cuvette)Prep->MixStockSubstrate Stock(50 mM in Methanol)Stock->MixEnzEnzyme Prep(1 mM HCl, Ice)StartInitiate Reaction(+ Enzyme)Enz->StartEquilEquilibration(25°C, 3 min)Mix->EquilEquil->StartReadMonitor A256(3-5 mins)Start->ReadCalcCalculate Initial Velocity(Slope)Read->Calc

Figure 2: Operational workflow for kinetic assay.

Data Analysis

Velocity Calculation

Convert the raw slope (



Where:

  • 
    : Differential extinction coefficient determined in section 4.3 (approx 
    
    
    ).[]
  • 
    : Path length (1 cm).
    
Michaelis-Menten Regression

Plot Initial Velocity (


)Substrate Concentration (

)
  • 
     (Michaelis Constant):  Indicates the affinity of the enzyme for this compound.[]
    
  • 
    :  The maximum velocity at saturation.[3][4]
    
  • 
     (Turnover Number):  Calculated as 
    
    
    .

Expected Trends: For hydrophobic dipeptide esters, substrate inhibition may occur at high concentrations (



Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear initial rate Substrate depletion or HysteresisReduce enzyme concentration; ensure 3 min equilibration.
Precipitation Substrate insolubilityLimit final Methanol concentration to 10-15%; ensure dropwise addition.
High Background Autohydrolysis of esterCheck buffer pH (must not exceed 8.0); use fresh substrate stock.[]
No Activity Enzyme autolysisEnsure enzyme stock is in 1 mM HCl; do not store diluted enzyme > 1 hour.[]

References

  • Hummel, B. C. (1959).[] "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.[] Link[]

  • Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol."[] Worthington Enzyme Manual. Link

  • Bender, M. L., et al. (1964).[] "The Correlation of the pH Dependence and the Stepwise Mechanism of

    
    -Chymotrypsin-Catalyzed Reactions." Journal of the American Chemical Society, 86(18), 3680-3690. Link[]
    
  • Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain." Biochemical and Biophysical Research Communications, 27(2), 157-162.[] (Foundational reference for S1/S2 subsite nomenclature). Link

spectrophotometric detection of Ac-Tyr-Phe-OMe hydrolysis at 237 nm

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectrophotometric Detection of Ac-Tyr-Phe-OMe Hydrolysis at 237 nm

Executive Summary

This application note details the protocol for monitoring the enzymatic hydrolysis of N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester (this compound) using UV spectrophotometry at 237 nm . While historically associated with the hydrolysis of tyrosine esters (e.g., ATEE), the 237 nm wavelength allows for the sensitive detection of specific amide/ester bond cleavages involving tyrosine residues due to the differential molar absorptivity (


) between the substrate and the hydrolyzed product.

This guide is designed for researchers characterizing chymotrypsin-like serine proteases (e.g.,


-Chymotrypsin, Cathepsin G, Chymase).[1] It includes a mandatory self-validating method  to determine the specific extinction coefficient for this substrate, ensuring data accuracy over reliance on literature values for related but non-identical substrates.

Scientific Principles & Mechanism

The Substrate and Reaction

This compound is a dipeptide ester substrate. Depending on the enzyme specificity, hydrolysis may occur at:

  • The Peptide Bond (Proteolytic): Cleavage between Tyr and Phe.[2]

    • Reaction: this compound

      
       Ac-Tyr-OH 
      
      
      
      H-Phe-OMe
    • Spectral Shift: The transition of the Tyrosine carbonyl from a peptide bond to a free carboxylic acid typically results in a blue shift and hypochromic effect in the 230–240 nm region.

  • The Ester Bond (Esterolytic): Cleavage of the methyl ester.

    • Reaction: this compound

      
       Ac-Tyr-Phe-OH 
      
      
      
      MeOH
    • Spectral Shift: Cleavage of phenylalanine esters is typically monitored at 256 nm, but significant absorbance changes can occur at 237 nm due to the proximity of the Tyrosine chromophore.

Why 237 nm?

The 237 nm wavelength is the "Schwert and Takenaka" point, classically defined for N-Acetyl-L-Tyrosine Ethyl Ester (ATEE). At this wavelength, the difference in absorbance (


) between the esterified/amidated substrate and the acid product is maximal for Tyrosine derivatives.
  • Substrate Absorbance: High.[1]

  • Product Absorbance: Lower.

  • Result: The reaction is monitored as a decrease in absorbance (

    
    ).
    

ReactionMechanism Substrate This compound (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->Complex Transition Acyl-Enzyme Intermediate Complex->Transition Nucleophilic Attack Transition->Enzyme Regeneration Product Hydrolyzed Product (Acid + Alcohol/Amine) Transition->Product Hydrolysis Signal Signal Detection (Absorbance Decrease @ 237nm) Product->Signal Spectral Shift (Δε)

Figure 1: Kinetic mechanism of protease-catalyzed hydrolysis and signal generation.

Pre-Assay Validation: Determining

CRITICAL: Do not assume the extinction coefficient of ATEE (


) applies to this compound. You must determine the Differential Molar Extinction Coefficient (

)
for your specific buffer and substrate conditions.
Protocol for Determination
  • Prepare Substrate Stock: 10 mM this compound in Methanol.

  • Prepare Hydrolyzed Standard: Incubate an aliquot of substrate with high-concentration enzyme (e.g., 100 µg/mL) overnight to ensure 100% hydrolysis. Alternatively, use mild alkaline hydrolysis (pH 10, 1 hr) followed by neutralization, though enzymatic is preferred to preserve the peptide bond if studying esterase activity.[1]

  • Spectrophotometric Scan:

    • Blank: Assay Buffer.

    • Sample A (Substrate): 0.5 mM Substrate in Buffer (no enzyme).

    • Sample B (Product): 0.5 mM Fully Hydrolyzed Substrate in Buffer.

  • Scan: 220 nm to 260 nm.

  • Calculate:

    
    
    
    
    
    Units:
    
    
    .[3][4] This value replaces "960" in standard calculations.

Standard Assay Protocol

Reagents & Equipment
  • Spectrophotometer: Double-beam or single-beam capable of kinetic mode at 237 nm. Temperature controlled at 25°C.

  • Cuvettes: Quartz cuvettes (UV transparent), 1 cm path length.

  • Assay Buffer: 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8 (at 25°C).

    • Note: Calcium stabilizes chymotrypsin and related proteases.

  • Substrate Solution: 1.0 mM this compound dissolved in 50% (v/v) Methanol/Water.

  • Enzyme Solution: 1–10 units/mL in 1 mM HCl (prevents autolysis). Keep on ice.

Experimental Workflow

AssayWorkflow Start Start Assay (Temp: 25°C, λ: 237 nm) Blank 1. Blank Spectrophotometer (Buffer Only) Start->Blank Prep 2. Pipette into Cuvette: - 1.5 mL Buffer - 1.4 mL Substrate Solution Blank->Prep Equilibrate 3. Equilibrate (3-5 mins inside instrument) Prep->Equilibrate AddEnzyme 4. Add Enzyme (0.1 mL, rapid mixing) Equilibrate->AddEnzyme Measure 5. Kinetic Measurement (Record ΔA237 for 3-5 mins) AddEnzyme->Measure Calc 6. Calculate Activity (Slope of linear range) Measure->Calc

Figure 2: Step-by-step spectrophotometric assay workflow.

Detailed Steps
  • Instrument Setup: Set spectrophotometer to 237 nm and 25°C. Zero with air or buffer blank.

  • Reaction Mixture Assembly:

    • In the cuvette, add 1.5 mL Assay Buffer.

    • Add 1.4 mL Substrate Solution.

    • Mix by inversion.[1]

  • Equilibration: Place cuvette in the holder and allow to equilibrate for 3–5 minutes. Monitor absorbance; it should be stable.

  • Initiation: Add 0.1 mL Enzyme Solution.

  • Measurement: Immediately mix by inversion (do not shake vigorously to avoid bubbles) and record absorbance decrease for 5 minutes.

  • Linear Range: Identify the linear portion of the curve (typically 0.5 to 3.0 minutes).

Data Analysis & Calculations

Calculate the enzymatic activity using the maximum linear rate (


) and the experimentally determined 

.


Where:

  • 
    :  Slope of the absorbance decrease (use absolute value).
    
  • 
    :  Total reaction volume (3.0 mL).
    
  • 
    :  Conversion factor (if 
    
    
    
    is in
    
    
    , this converts to
    
    
    ).
  • 
    :  Differential molar extinction coefficient (determined in Section 3). If unknown, use 960 
    
    
    
    only as a rough estimate based on ATEE.
  • 
    :  Volume of enzyme added (0.1 mL).
    
  • 
    :  Concentration of enzyme solution (mg/mL).
    

Unit Definition: One unit will hydrolyze 1.0


mole of this compound per minute at pH 7.8 and 25°C.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Non-Linear Rate Substrate depletion (<10% remaining)Dilute enzyme 1:10 and repeat.
High Background Autohydrolysis of esterCheck buffer pH; ensure fresh substrate stock.
No Activity Enzyme inactivationPrepare fresh enzyme in 1 mM HCl; check CaCl₂ presence.[1]
Bubbles/Noise Vigorous mixingUse a plastic mixing paddle; do not shake cuvette.
Low Signal Wavelength mismatchPerform the UV scan (Section 3). If 237 nm signal is weak, switch to 256 nm (Phe-ester peak) or 214 nm (Peptide bond).

References

  • Schwert, G. W., & Takenaka, Y. (1955).[1] A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570–575.[1] Link

  • Hummel, B. C. (1959).[1] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin.[1] Canadian Journal of Biochemistry and Physiology, 37(12), 1393–1399.[1] Link

  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Worthington Enzyme Manual. Link

  • Hedstrom, L. (2002).[1] Serine protease mechanism and specificity.[2][5] Chemical Reviews, 102(12), 4501–4524.[1] Link

Sources

Application Note: High-Precision Kinetic Profiling of Chymotrypsin-Like Activity using Ac-Tyr-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for calculating the specific activity of chymotrypsin-like serine proteases using the substrate N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester (Ac-Tyr-Phe-OMe) .

While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is the historical standard for


-chymotrypsin, This compound  offers distinct advantages for investigating extended sub-site specificity. It is particularly valuable when profiling Cathepsin G  and Chymase , as the dipeptide backbone (

) better mimics physiological peptide substrates than single amino acid esters, providing a more relevant assessment of the

binding pocket interactions.
Mechanism of Action

The assay relies on the differential UV absorption between the ester substrate and its hydrolyzed acid product. The enzyme catalyzes the hydrolysis of the methyl ester bond at the C-terminus:



Detection Principle: The hydrolysis causes a spectral shift. We monitor the decrease in absorbance (typically at 237 nm) or the differential change depending on the specific buffer environment. Unlike colorimetric pNA assays, this is a direct, continuous kinetic measurement of the ester bond breakage.

Experimental Pre-Requisites & Reagents

Critical Reagent List
ReagentSpecificationPurpose
Enzyme

-Chymotrypsin, Cathepsin G, or Chymase
Target analyte.[1][2] Store stocks at -20°C.
Substrate This compound (MW

412.4 g/mol )
Substrate.[2][3][4] Dissolve in dry DMSO or Methanol.
Buffer System 50 mM Tris-HCl, pH 7.8, 20 mM

Reaction matrix.[5]

stabilizes the protease.
Solvent DMSO (Anhydrous)Substrate solubilization.
Stop Solution 10% Acetic Acid (Optional)Only for endpoint assays (not recommended for kinetics).
Equipment
  • UV-Visible Spectrophotometer: Capable of accurate kinetic reads at 237 nm.

  • Quartz Cuvettes: UV-transparent (plastic cuvettes absorb at 237 nm and are unsuitable).

  • Temperature Controller: Thermostated cuvette holder set to 25°C.

Pre-Assay Validation: Determining the Differential Extinction Coefficient ( )

Crucial Note: Literature values for extinction coefficients vary based on pH, temperature, and buffer ionic strength. To ensure Trustworthiness and accuracy, you must experimentally determine the


 for your specific system rather than relying on a generic constant.

Protocol for


 Determination: 
  • Hydrolyzed Standard: Incubate a known concentration of substrate (

    
    ) with a high concentration of enzyme overnight to ensure 100% hydrolysis (Product).
    
  • Un-hydrolyzed Standard: Prepare a fresh

    
     substrate solution in buffer (Substrate).
    
  • Measure: Read Absorbance at 237 nm (

    
    ) for both.
    
  • Calculate:

    
    
    Typical 
    
    
    
    is approximately
    
    
    .

Detailed Assay Protocol (Continuous Kinetic Method)

Workflow Diagram

AssayWorkflow Figure 1: Step-by-step kinetic assay workflow for this compound hydrolysis. Stock 1. Substrate Stock (10 mM in DMSO) Blank 3. Blank Setup (Buffer + Substrate) Stock->Blank Dilute to 0.5 mM Buffer 2. Assay Buffer (Tris pH 7.8 + CaCl2) Buffer->Blank Reaction 4. Reaction Mix (Add Enzyme) Blank->Reaction Equilibrate 25°C Measure 5. Kinetic Read (237 nm, 3-5 mins) Reaction->Measure Immediate Read

Step-by-Step Procedure
  • Instrument Setup:

    • Set spectrophotometer to 237 nm .

    • Set temperature to 25°C .

    • Blank the instrument with Assay Buffer.

  • Reaction Mixture Preparation (In Cuvette):

    • Pipette 980

      
      L  of Assay Buffer (Tris/CaCl2).
      
    • Add 10

      
      L  of Substrate Stock (this compound, 10-50 mM in DMSO).
      
    • Note: Final substrate concentration should be

      
       (typically 0.5 mM is sufficient for saturation).
      
    • Mix by inversion and allow to equilibrate to 25°C (approx. 2 mins).

  • Baseline Check:

    • Place cuvette in the holder. Monitor absorbance for 60 seconds.

    • Integrity Check: The slope should be effectively zero. If absorbance decreases significantly, spontaneous hydrolysis is occurring (check pH or solvent quality).

  • Initiate Reaction:

    • Add 10

      
      L  of Enzyme Solution.
      
    • Tip: Enzyme concentration should be titrated to yield a linear

      
       of 0.02 – 0.10 per minute.
      
  • Data Acquisition:

    • Immediately mix and record

      
       every 10 seconds for 3–5 minutes.
      
    • Select the linear portion of the curve (usually 30s to 180s) for calculation.

Data Analysis & Calculations

Calculation Logic Diagram

CalculationLogic Figure 2: Computational logic for deriving Specific Activity from raw kinetic data. RawData Raw Data (Absorbance vs Time) Slope Calculate Slope (ΔA/min) RawData->Slope Linear Regression BeerLaw Apply Beer's Law (Δc = ΔA / Δε * L) Slope->BeerLaw Activity Volumetric Activity (Units/mL) BeerLaw->Activity Correct for Dilution Specific Specific Activity (Units/mg Protein) Activity->Specific Normalize to Mass

The Formula

To calculate the specific activity, use the following derived equation:



Where:

  • 
     : Slope of the linear portion of the curve (absolute value).
    
  • 
     : Total reaction volume (mL) (e.g., 1.0 mL).
    
  • df : Dilution factor of the enzyme (if applicable).

  • 
     : Differential extinction coefficient (
    
    
    
    ). Note units: if using
    
    
    , divide result by 1000.
  • 
     : Pathlength (typically 1 cm).[6]
    
  • 
     : Volume of enzyme added (mL) (e.g., 0.01 mL).
    
  • 
     : Concentration of the enzyme stock (mg/mL).[7]
    
Example Calculation
  • Slope: 0.050 Abs/min

  • 
    :  0.96 
    
    
    
    (determined experimentally)
  • 
    :  1.0 mL
    
  • 
    :  0.01 mL[7]
    
  • 
    :  0.5 mg/mL
    


Definition of Unit: One unit is defined as the amount of enzyme required to hydrolyze 1.0


mole of this compound per minute at pH 7.8, 25°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear rate Substrate depletionReduce enzyme concentration or decrease assay time.
High Background Slope Spontaneous hydrolysisCheck Buffer pH (must be < 8.0). Ensure DMSO is anhydrous.
No Activity Enzyme denaturationAvoid vigorous vortexing. Ensure

is present in buffer.[5]
Precipitation Substrate insolubilityEnsure final DMSO concentration is < 5%. Warm buffer to 25°C before adding substrate.

References

  • Hummel, B. C. (1959).[8] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399.

  • DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320.

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin. Technical Bulletin. 
    
  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. (Foundational text on P1/P2 nomenclature).

Sources

Optimizing Buffer Systems for Ac-Tyr-Phe-OMe Solubility in Kinetic Assays

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note & Protocol]

Authored by: Senior Application Scientist, Gemini AI

Abstract

N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) is a valuable chromogenic substrate for kinetic analysis of various proteases, such as chymotrypsin. However, its utility is often hampered by its low aqueous solubility, which can result in substrate precipitation, leading to inaccurate kinetic measurements and diminished assay sensitivity. This guide offers a detailed framework for researchers, scientists, and drug development professionals to systematically optimize buffer systems, thereby enhancing the solubility of this compound and ensuring the acquisition of dependable and reproducible kinetic data. This document delves into the fundamental principles of solute-solvent interactions and presents comprehensive, step-by-step protocols for the screening and validation of optimal buffer conditions.

Introduction: The Challenge of this compound Solubility

This compound is a dipeptide derivative with significant hydrophobic characteristics. Its molecular structure, featuring the aromatic side chains of tyrosine and phenylalanine along with a methyl ester group, contributes to its limited solubility in purely aqueous environments. In the context of kinetic assays, maintaining the substrate in a soluble form is of utmost importance. Substrate precipitation can alter the effective concentration of the substrate, which in turn leads to erroneous calculations of key kinetic parameters like K_m and k_cat. Furthermore, insoluble particles can interfere with spectrophotometric measurements by causing light scattering.

The solubility of a peptide is dictated by a fine balance of intermolecular forces, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The primary objective of buffer optimization is to manipulate these forces to promote the solvation of this compound.

Principles of Buffer Optimization for Peptide Solubility

The choice of an appropriate buffer system is a complex decision. It requires not only achieving the desired pH for maximal enzyme activity but also integrating components that improve substrate solubility without negatively impacting the enzyme's stability or function.

pH and its Influence on Ionization

The pH of the buffer solution determines the ionization state of the titratable groups within this compound, specifically the phenolic hydroxyl group of the tyrosine residue. The pKa of the tyrosine side chain is approximately 10.5.[1][2] At pH levels considerably lower than the pKa, the hydroxyl group will be protonated and neutral, which adds to the molecule's hydrophobicity. As the pH gets closer to and exceeds the pKa, the hydroxyl group deprotonates to form a phenolate anion. This introduction of a charge can lead to an increase in solubility. However, it is critical to also take into account the optimal pH for the enzyme being studied. For chymotrypsin, the optimal pH range is generally between 7.5 and 8.5.[3][4] Consequently, a balance must be found between the pH that favors solubility and the pH that supports optimal enzymatic activity.

The Role of Organic Co-Solvents

To address the hydrophobic nature of this compound, the addition of water-miscible organic co-solvents is a widely used and effective method. These co-solvents lower the polarity of the main solvent, which lessens the hydrophobic effect and encourages the solvation of nonpolar molecules.[5]

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO): A potent aprotic solvent that can disrupt the structure of water and solvate hydrophobic compounds. It is frequently used to prepare highly concentrated stock solutions of substrates.[5]

  • Ethanol and Methanol: These are protic solvents that can also effectively increase the solubility of hydrophobic molecules.

  • Acetonitrile: Another aprotic solvent that is often used in reversed-phase chromatography and can be utilized in kinetic assays.[6]

It is essential to experimentally determine the enzyme's tolerance to the selected co-solvent, as high concentrations can cause denaturation and a loss of activity.[7]

Effects of Salts and Ionic Strength

The ionic strength of the buffer, which is set by the salt concentration, can have complex effects on solubility. At low concentrations, salts can enhance solubility in a process known as "salting in," where the ions shield charged groups and decrease intermolecular electrostatic interactions. On the other hand, at high concentrations, salts can cause "salting out" by competing with the solute for water molecules, which ultimately reduces solubility. The specific outcomes are dependent on the type of salt used (the Hofmeister series can offer some insight).

Non-Detergent Sulfobetaines (NDSBs)

NDSBs are a type of zwitterionic compound that can improve the solubility of proteins and hydrophobic molecules without creating micelles like traditional detergents.[8][9][10] It is believed that they work by breaking up the organized structure of water at the surface of the solute, which can promote solvation.[8]

Experimental Workflow for Buffer Optimization

The diagram below presents a methodical strategy for optimizing buffer conditions to improve the solubility of this compound and enhance the performance of kinetic assays.

Buffer_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Solubility Screening cluster_kinetic Phase 3: Kinetic Assay Validation cluster_analysis Phase 4: Analysis & Selection A Prepare High-Concentration This compound Stock (e.g., in 100% DMSO) E Prepare Test Buffers A->E B Prepare Primary Buffer Stocks (e.g., Tris, HEPES, Phosphate) at various pH values B->E C Prepare Co-solvent Stocks (e.g., DMSO, Ethanol) C->E D Design Buffer Matrix: Vary pH, Co-solvent %, Salt Conc. D->E F Add this compound to Final Desired Concentration E->F G Incubate & Visually Inspect for Precipitation F->G H Quantify Soluble Substrate (Optional, e.g., by HPLC) G->H I Select Promising Buffer Candidates G->I H->I J Perform Enzyme Kinetic Assays in Selected Buffers I->J K Determine Kinetic Parameters (Km, Vmax, kcat) J->K L Assess Enzyme Stability over Time J->L M Compare Kinetic Data Across Conditions K->M L->M N Select Optimal Buffer: - High Solubility - Robust Enzyme Activity - Stable Baseline M->N

Caption: A systematic workflow for the optimization of buffer systems in kinetic assays.

Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of this compound and various buffer components.

Materials:

  • N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester (this compound) powder

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Tris base

  • HEPES

  • Sodium phosphate (monobasic and dibasic)

  • Sodium chloride (NaCl)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • This compound Stock Solution (100 mM in DMSO): a. Carefully weigh the necessary quantity of this compound powder. b. Dissolve the powder in anhydrous DMSO to reach a final concentration of 100 mM. c. Vortex the solution extensively to guarantee full dissolution. d. Store the solution in small aliquots at a temperature between -20°C and -80°C to reduce the number of freeze-thaw cycles.

  • Primary Buffer Stocks (1 M): a. Create 1 M stock solutions of Tris, HEPES, and Sodium Phosphate using deionized water. b. For the phosphate buffer, make separate 1 M stocks of both the monobasic and dibasic forms. c. Store these solutions at 4°C.

  • Salt Stock (5 M): a. Prepare a 5 M stock solution of NaCl in deionized water. b. Store this solution at room temperature.

Protocol 2: Buffer Solubility Screening

Objective: To pinpoint buffer conditions that keep this compound dissolved at the intended final concentration.

Procedure:

  • Design the Screening Matrix: Construct a matrix of various buffer conditions to be tested. An example of such a matrix is shown in Table 1.

  • Prepare Test Buffers: In individual microcentrifuge tubes, mix 500 µL of each test buffer by combining the stock solutions. Use deionized water to adjust the final volume.

  • Add this compound: Using the 100 mM stock solution in DMSO, add the necessary amount to each test buffer to obtain the desired final assay concentration (for instance, 1 mM). The final DMSO concentration from the substrate stock needs to be factored into the total co-solvent percentage.

  • Equilibration and Observation: a. Immediately after adding the substrate, vortex each tube. b. Incubate the tubes for 30-60 minutes at the temperature planned for the assay (e.g., 25°C or 37°C). c. Carefully examine each tube against a dark background for any indications of precipitation or cloudiness. d. Log the outcomes (e.g., "Clear," "Slightly Turbid," "Precipitate").

Table 1: Example Buffer Screening Matrix

Buffer (50 mM)pHDMSO (%)NaCl (mM)Visual Observation
Tris-HCl7.5550Clear
Tris-HCl7.51050Clear
Tris-HCl8.05150Slightly Turbid
HEPES7.5550Clear
HEPES7.52150Precipitate
Phosphate7.210100Clear
Protocol 3: Kinetic Assay Validation

Objective: To assess the influence of the chosen buffer conditions on the activity and stability of the enzyme.

Procedure:

  • Select Promising Buffers: From the screening process, select the buffer conditions that demonstrated the highest solubility (i.e., those that remained clear).

  • Prepare Assay Reactions: For each of the selected buffers, create a reaction mixture that includes the buffer, the enzyme (e.g., chymotrypsin) at a set concentration, and any other required elements.

  • Initiate the Reaction: To start the reaction, add the this compound substrate. The final concentration of the substrate should be varied in order to ascertain the K_m and V_max values.

  • Monitor Reaction Progress: Use a spectrophotometer to measure the increase in absorbance over time. The reaction's product, N-acetyl-L-tyrosine, can be observed at a particular wavelength.

  • Data Analysis: a. From the linear sections of the progress curves, calculate the initial reaction rates (V_0). b. Create a plot of V_0 against the substrate concentration. c. To find the values of K_m and V_max, fit the data to the Michaelis-Menten equation.[11][12]

  • Enzyme Stability: At the assay temperature, incubate the enzyme in each of the promising buffer conditions for an extended duration (for example, 1-2 hours). To evaluate its stability, measure the enzyme's activity at various intervals.

Data Interpretation and Final Buffer Selection

The most suitable buffer system will be the one that strikes a balance between:

  • Complete Substrate Solubility: No observable precipitation at the highest concentration of substrate needed.

  • Robust Enzyme Activity: Produces kinetic parameters that are in line with values found in the literature or enables the sensitive detection of enzyme inhibition.

  • Enzyme Stability: The enzyme maintains its activity throughout the duration of the experiment.

  • Assay Compatibility: The components of the buffer do not disrupt the method of detection.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Substrate Precipitation Insufficient co-solvent; Inappropriate pH; High salt concentration ("salting out").Increase co-solvent percentage (check enzyme tolerance); Adjust pH; Screen different salt concentrations.
Low Enzyme Activity Co-solvent inhibition/denaturation; Non-optimal pH.Titrate co-solvent to the lowest effective concentration; Test a range of pH values around the enzyme's optimum.
High Background Signal Buffer component absorbance; Substrate instability.Run a blank without the enzyme; Check the stability of the substrate in the buffer over time.

Conclusion

The optimization of buffer systems for the solubility of this compound is an essential step in the creation of robust and dependable kinetic assays. Through a systematic assessment of the impacts of pH, organic co-solvents, and salts, researchers are able to pinpoint the conditions that guarantee the solubility of the substrate without adversely affecting enzymatic activity. The protocols and principles detailed in this application note offer a blueprint for obtaining precise and reproducible kinetic data, which is crucial for the fundamental characterization of enzymes and for applications in drug discovery.

References

  • Vuillard, L., Braun-Breton, C., & Rabilloud, T. (Year).
  • Prokop, Z., Sato, Y., Brezovsky, J., Mozga, T., Chaloupkova, R., Koudelakova, T., Jerabek, P., Stepankova, V., Natsume, R., Leeuwen, J. G. E., Janssen, D. B., & Damborsky, J. (2012). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Scilit.
  • A tyrosine amino acid has a side chain with a pKa of about 10.5. Draw the chemical structure of the major. (2024, August 7). Brainly.com.
  • Bisswanger, H. (2014). Enzyme Assays. Perspectives in Science.
  • A tyrosine amino acid has a side chain with a pKa of about 10.5. Draw the chemical structure of the major. (2023, September 18). Brainly.com.
  • Kalgutkar, A. S., Obach, R. S., & Soglia, J. R. (2009). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • AK Lectures. (n.d.). Ionizable Amino Acids. AK Lectures.
  • TCI Chemicals. (n.d.). Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling. TCI Chemicals.
  • GoldBio. (n.d.). NDSB-201 (Non-detergent sulfobetaine). GoldBio.
  • Vuillard, L., Marret, N., & Rabilloud, T. (1995). Enhancing protein solubilization with nondetergent sulfobetaines. Electrophoresis.
  • Cepham Life Sciences. (n.d.). ND SB 201 (Non-detergent Sulfobetaine). Cepham Life Sciences.
  • van den Berg, R., van der Wielen, L. A. M., & van der Wielen, L. A. M. (2003). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Journal of the American Chemical Society.
  • Berne, B. J., & Weeks, J. D. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Physical Chemistry B.
  • Khan, I., & Ahmad, B. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Protein & Peptide Letters.
  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. RSC Publishing.
  • Castillo-Yañez, F. J., Pacheco-Aguilar, R., Garcia-Carreño, F. L., & Navarrete-Del-Toro, M. A. (2009). Effect of pH on Chymotrypsin activity at 25°C.
  • National Center for Biotechnology Inform
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Isca Biochemicals.
  • Anton, S. E., & Glick, G. D. (2013). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide. ACS Chemical Biology.
  • Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1). Sigma-Aldrich.
  • Worthington Biochemical Corporation. (n.d.). Chymotrypsin - Assay.
  • BOC Sciences. (n.d.). Ac-Phe-Tyr-OH. BOC Sciences.
  • Pearson+. (n.d.). Why does chymotrypsin have an optimal pH of around 8? Pearson+.
  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia.
  • Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC2580: Introduction to Biochemistry*.
  • Google Patents. (n.d.). Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin.
  • ResearchGate. (2017, May 3). How do i perform pH optimization of a protease as well as Stability at different pH?
  • Chem-Impex. (n.d.). Ac-Phe-Tyr-OH. Chem-Impex.
  • ChemScene. (n.d.). AC-PHE-OME. ChemScene.
  • Gerhards, M., & Unterberg, C. (2002). Structures of the protected amino acid Ac–Phe–OMe and its dimer: A β-sheet model system in the gas phase. Physical Chemistry Chemical Physics.
  • Wikipedia. (n.d.). Tyrosine. Wikipedia.
  • Chem-Impex. (n.d.). Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride. Chem-Impex.
  • Mears, P. J., & Baram, J. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.
  • National Center for Biotechnology Inform
  • ChemicalBook. (2026, February 3). N-Acetyl-L-phenylalanine. ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dipeptide Substrate Assays to Mitigate Potential Substrate Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for optimizing enzymatic assays using N-acetyl-L-tyrosyl-L-phenylalanine methyl ester (Ac-Tyr-Phe-OMe) and similar dipeptide substrates, with a focus on identifying and overcoming potential substrate inhibition. While classical Michaelis-Menten kinetics are often assumed, a surprising number of enzymes—estimated at around 20%—can exhibit substrate inhibition, where the reaction rate paradoxically decreases at high substrate concentrations.[1] This guide is designed to equip you with the expertise to navigate this phenomenon and ensure the accuracy and reliability of your kinetic data.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern with substrates like this compound?

Substrate inhibition is a kinetic phenomenon where an increase in substrate concentration beyond a certain point leads to a decrease in the initial reaction velocity. This deviation from the typical Michaelis-Menten model can lead to a significant underestimation of an enzyme's maximum velocity (Vmax) and misinterpretation of its kinetic behavior.

The mechanism often involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex, forming a non-productive or less productive ternary complex (EES).[2] For a dipeptide substrate like this compound, which interacts with the active site of proteases such as chymotrypsin, it is plausible that at high concentrations, a second substrate molecule could bind in a non-productive orientation, sterically hindering the catalytic process or inducing an unfavorable conformational change. While some dipeptides have been shown to act as competitive inhibitors for chymotrypsin, the potential for substrate inhibition should be considered during assay development.[3]

Q2: My reaction rate is lower than expected at high this compound concentrations. How can I confirm if this is substrate inhibition?

The most direct way to investigate potential substrate inhibition is to measure the initial reaction velocity over a wide range of this compound concentrations. A key indicator of substrate inhibition is a bell-shaped curve when plotting initial velocity against substrate concentration.

To confirm, you should:

  • Perform a comprehensive substrate titration: Measure the initial reaction rate at concentrations ranging from well below the anticipated Michaelis constant (Km) to significantly above the concentration where you observe the decreased rate.[4]

  • Plot the data: A standard Michaelis-Menten plot will show the reaction rate plateauing at Vmax. In the case of substrate inhibition, the curve will rise to a maximum velocity and then descend.[2]

  • Data fitting: Attempt to fit your data to the substrate inhibition kinetic model. A good fit to this model is a strong indicator of substrate inhibition.[2]

Troubleshooting Guide

Problem: Non-linear reaction progress curves at high substrate concentrations.
  • Possible Cause: Substrate inhibition, product inhibition, or enzyme instability.

  • Troubleshooting Steps:

    • Verify Initial Rates: Ensure you are measuring the true initial velocity by taking frequent readings in the early phase of the reaction.

    • Rule out Product Inhibition: Test for product inhibition by adding one of the reaction products (N-acetyl-L-tyrosine or L-phenylalanine methyl ester) at various concentrations to the reaction mixture and observing its effect on the initial rate.

    • Assess Enzyme Stability: Incubate the enzyme under assay conditions (without substrate) for the duration of the experiment and then measure its activity to check for time-dependent inactivation.

    • Perform a Substrate Titration: As detailed in Q2, a full substrate titration curve is the definitive method to identify substrate inhibition.

Problem: Difficulty in determining accurate Km and Vmax values.
  • Possible Cause: The substrate concentrations used may fall within the inhibitory range, leading to an underestimation of Vmax and an inaccurate Km.

  • Troubleshooting Steps:

    • Analyze the Lineweaver-Burk Plot: While useful, this plot can be misleading with substrate inhibition, showing a characteristic bend at high substrate concentrations (low 1/[S] values).

    • Utilize Non-Linear Regression: Fit the initial velocity data directly to the substrate inhibition equation using appropriate software (e.g., GraphPad Prism).[2] This will provide more reliable estimates of Vmax, Km, and the inhibition constant (Ki).

    • Select an Optimal Substrate Concentration Range: Based on the initial titration, choose a range of substrate concentrations that are primarily on the ascending part of the velocity curve to determine Km and Vmax using the standard Michaelis-Menten model, if the primary goal is not to characterize the inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Substrate Concentration for this compound with α-Chymotrypsin

This protocol outlines the steps to determine the kinetic parameters for the hydrolysis of this compound by α-chymotrypsin and to identify the optimal substrate concentration that avoids inhibition.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂

  • Enzyme Dilution Buffer: 1 mM HCl with 2 mM CaCl₂

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.8 at 25°C.

    • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold Enzyme Dilution Buffer. Store on ice.

    • Prepare a series of this compound dilutions in the Assay Buffer, covering a broad concentration range (e.g., 0.05 mM to 10 mM).

  • Enzyme Working Solution:

    • Dilute the chymotrypsin stock solution in cold Enzyme Dilution Buffer to a final concentration that will yield a linear change in absorbance over a few minutes (e.g., 10-30 µg/mL). This may require some preliminary optimization.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 256 nm and equilibrate the cuvette holder to 25°C.

  • Kinetic Measurement:

    • In a quartz cuvette, mix 1.5 mL of Assay Buffer and 1.4 mL of a specific this compound dilution.

    • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 0.1 mL of the chymotrypsin working solution.

    • Immediately mix by inversion and start recording the absorbance at 256 nm every 15 seconds for 3-5 minutes.

    • Repeat this procedure for each this compound concentration.

  • Data Analysis:

    • For each concentration, calculate the initial velocity (ΔA₂₅₆/min) from the linear portion of the progress curve.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Analyze the resulting plot for signs of substrate inhibition (a bell-shaped curve).

    • Fit the data to the Michaelis-Menten equation and the substrate inhibition equation (see below) using non-linear regression software to determine the kinetic parameters.

Kinetic Models:

  • Michaelis-Menten: v = (Vmax * [S]) / (Km + [S])

  • Substrate Inhibition: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))[2]

Where:

  • v = initial velocity

  • Vmax = maximum velocity

  • [S] = substrate concentration

  • Km = Michaelis constant

  • Ki = substrate inhibition constant

Data Presentation:

This compound (mM)Initial Velocity (ΔA₂₅₆/min)
0.10.015
0.20.028
0.50.055
1.00.080
2.00.095
4.00.085
8.00.060
10.00.050

This is a hypothetical data set for illustrative purposes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Buffers & Substrate Dilutions enzyme Prepare Enzyme Working Solution setup Spectrophotometer Setup (256 nm, 25°C) reagents->setup initiate Initiate with Enzyme enzyme->initiate mix Mix Substrate & Buffer in Cuvette setup->mix equilibrate Equilibrate to 25°C mix->equilibrate equilibrate->initiate measure Record Absorbance (ΔA₂₅₆/min) initiate->measure plot Plot Velocity vs. [Substrate] measure->plot fit Fit Data to Kinetic Models plot->fit determine Determine Vmax, Km, Ki & Optimal [S] fit->determine

Caption: Workflow for determining optimal substrate concentration.

Substrate Inhibition Kinetics

substrate_inhibition E Free Enzyme ES Productive ES Complex E->ES + S (Km) S Substrate (this compound) ES->E ES->E + P (kcat) EES Non-productive EES Complex ES->EES + S (Ki) P Products EES->ES

Caption: Model of substrate inhibition.

References

  • Oshima, G., Shimabukuro, H., & Nagasawa, K. (1993). Chymotrypsin inhibitory conformation of dipeptides constructed by side chain-side chain hydrophobic interactions. Journal of Molecular Recognition, 6(2), 95-100. [Link]

  • Hess, G. P. (1966). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry, 241(21), 5246-5252. [Link]

  • Jakubowski, H. (2019). B3. Chymotrypsin. Chemistry LibreTexts. [Link]

  • Vaia. (n.d.). The K M for the reaction chymotrypsin with N-acetylvaline ethyl ester is - Vaia. [Link]

  • GraphPad. (n.d.). Equation: Substrate inhibition. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. [Link]

  • Bauer, C. A. (1978). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed. [Link]

  • Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. [Link]

  • Tang, J., & Rotenberg, J. M. (2017). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. RSC Advances, 7(54), 33863-33870. [Link]

  • Funatsu, G., & Noda, K. (1978). Kinetic study of alpha-chymotrypsin catalysis with regard to the interaction between the specificity-determining site and the aromatic side chain of substrates. PubMed. [Link]

  • Laidler, K. J., & Barnard, M. L. (1956). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Canadian Journal of Chemistry, 34(11), 1546-1559. [Link]

  • Udenfriend, S., & Gaebler, O. H. (1952). Action of Chymotrypsin on Synthetic Substrates: II. Action of α-Chymotrypsin on Aminoacyl-L-Tyrosine Ethyl Esters. Archives of Biochemistry and Biophysics, 41(2), 435-439. [Link]

  • LibreTexts. (2016, April 3). 3.3: Chymotrypsin: A Case Study. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Chemistry LibreTexts. [Link]

  • Diva-portal.org. (n.d.). Elastase and α-chymotrypsin inhibition studies. [Link]

  • Gault, A., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Chemistry, 3(1), 1-9. [Link]

  • Parker, L., & Krupka, R. M. (1966). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. The Journal of biological chemistry, 241(13), 3140-3148. [Link]

  • Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food Chemistry, 394, 133499. [Link]

  • Reed, M. C., Lieb, A., & Nijhout, H. F. (2015). The biological significance of substrate inhibition: A mechanism with diverse functions. Biophysical chemistry, 207, 90-98. [Link]

Sources

Technical Support Center: Troubleshooting High Background Absorbance in Ac-Tyr-Phe-OMe (ATPO) UV Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-Acetyl-L-Tyrosyl-L-Phenylalanine methyl ester (Ac-Tyr-Phe-OMe, or ATPO) assay, a widely used method for measuring the activity of chymotrypsin and other related proteases. This guide provides in-depth troubleshooting for a common yet frustrating issue: high background absorbance. By understanding the underlying causes and implementing the robust solutions provided, researchers can ensure the accuracy and reproducibility of their kinetic data.

Troubleshooting Guide

This section addresses specific issues related to high background absorbance in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My blank (no-enzyme control) shows a high and continuously increasing absorbance. What's causing this drift and how do I fix it?

This is the most common failure mode in ATPO assays and almost always points to the instability of the substrate itself.

Primary Cause: Spontaneous Hydrolysis of ATPO

ATPO is an ester. In aqueous buffer solutions, particularly at or above neutral pH, the ester bond is susceptible to spontaneous, non-enzymatic hydrolysis.[1][2] This chemical breakdown releases products that absorb light at the same wavelength used to monitor the enzymatic reaction (typically ~256 nm), creating a "pseudo-reaction" that manifests as a high, drifting background signal.

Solutions & Corrective Actions

  • Always Prepare Substrate Solutions Fresh: ATPO's stability in aqueous solution is limited. Never use ATPO solutions prepared on a previous day. For a full day of experiments, it is best practice to prepare a fresh stock solution in the morning and keep it on ice.

  • Verify Substrate Quality with a Stability Test: Before starting your enzymatic assays, you must validate the stability of your ATPO solution in the chosen assay buffer. This is a self-validating step to prevent wasting valuable enzyme and time.

    Experimental Protocol: Substrate Stability Test

    • Prepare your complete assay buffer (e.g., 80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8).

    • Prepare your ATPO working solution to the final assay concentration in the assay buffer.

    • Add the ATPO working solution to a cuvette or microplate well, following the same volumes as your planned experiment. This is your "no-enzyme blank."

    • Place the cuvette/plate in the spectrophotometer, equilibrated to the assay temperature (e.g., 25°C).[3][4]

    • Monitor the absorbance at the detection wavelength (e.g., 256 nm) kinetically for 5-10 minutes.

    • Analyze the Data: Calculate the rate of absorbance change (mAU/min). A high-quality, stable substrate solution will exhibit a minimal rate of change.

    Data Presentation: Interpreting Substrate Stability

Rate of Absorbance Change (mAU/min) Interpretation Recommended Action
< 1.0 mAU/minExcellent Proceed with the assay.
1.0 - 3.0 mAU/minAcceptable Proceed, but ensure all blanks are subtracted meticulously.
> 3.0 mAU/minUnacceptable Discard the ATPO solution. Investigate buffer pH, reagent quality, or the age of the solid ATPO.
  • Optimize Buffer pH: While chymotrypsin activity is often optimal around pH 7.8-8.3, higher pH accelerates the spontaneous hydrolysis of ester substrates.[5][6] If background drift is persistent, consider performing the assay at a slightly lower pH (e.g., 7.5-7.6) as a compromise between enzyme activity and substrate stability.

Q2: My initial absorbance at time zero (T=0) is excessively high, sometimes exceeding the linear range of my spectrophotometer. Why is this happening?

A high starting absorbance, even after blanking the instrument, suggests an issue with the components in your well before the reaction has even begun.

Cause 1: Incomplete Dissolution of ATPO

ATPO, being composed of two hydrophobic amino acids, has limited solubility in purely aqueous solutions.[7][8] Undissolved substrate particles will scatter light, leading to artificially high absorbance readings.[9]

Solution: Proper Stock Solution Preparation

It is critical to ensure complete dissolution of the ATPO powder when making a concentrated stock. Using a small amount of an organic solvent is standard practice.[10]

Experimental Protocol: Preparing a 10 mM ATPO Stock Solution

  • Equilibrate: Allow the vial of solid ATPO powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the required amount of ATPO (MW: 384.43 g/mol ).

  • Initial Dissolution: Add a small volume of molecular-biology-grade Dimethyl Sulfoxide (DMSO) to the powder. For example, to make a 10 mM stock, you can dissolve 3.84 mg of ATPO in 1 mL of DMSO.

  • Vortex: Vortex the solution vigorously for 1-2 minutes until all particulate matter is visibly dissolved. Gentle warming in a 37°C water bath can assist if needed.[10]

  • Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or colder.

  • Working Solution: On the day of the experiment, dilute the DMSO stock into your final assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.

Cause 2: Improper Instrument Blanking

The "blank" in spectrophotometry is designed to subtract the absorbance of all components in the cuvette except the substance being measured.[11][12] An incorrect blank will lead to an incorrect starting absorbance for your actual sample.

Solution: Use the Correct Blank

  • The Ideal Blank: The proper blank for an ATPO assay is a solution containing everything that your final reaction mixture will have, except for the enzyme. This means it must contain the assay buffer and the ATPO substrate at its final concentration.[11][13]

  • Procedure:

    • Fill a cuvette with your complete reaction mixture (buffer + ATPO substrate).

    • Use this cuvette to "zero" or "blank" the spectrophotometer at the analytical wavelength.

    • For the actual measurement, use a new cuvette, add the buffer and substrate, and initiate the reaction by adding the enzyme.

Diagram: Troubleshooting Workflow for High Background Absorbance

G Start High Background Absorbance Observed CheckDrift Is the blank absorbance increasing over time? Start->CheckDrift CheckT0 Is the initial (T=0) absorbance too high? CheckDrift->CheckT0 No SubstrateHydrolysis Cause: Spontaneous Substrate Hydrolysis CheckDrift->SubstrateHydrolysis Yes SolubilityIssue Cause: Incomplete Substrate Dissolution CheckT0->SolubilityIssue Yes BlankingIssue Cause: Improper Instrument Blanking CheckT0->BlankingIssue No (Re-evaluate) FixFresh Solution: Prepare fresh substrate daily SubstrateHydrolysis->FixFresh FixDMSO Solution: Use DMSO for stock preparation SolubilityIssue->FixDMSO FixBlank Solution: Use correct blank (Buffer + Substrate) BlankingIssue->FixBlank FixStabilityTest Solution: Perform substrate stability test FixFresh->FixStabilityTest End Assay Optimized FixStabilityTest->End FixDMSO->End FixBlank->End

Caption: A decision-making workflow for diagnosing and resolving high background issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a chymotrypsin assay using ATPO? The pH optimum for α-chymotrypsin activity is typically between 7.8 and 8.3.[3][6] However, this must be balanced with the increased rate of spontaneous substrate hydrolysis at higher pH values. A pH of 7.8 is often a good starting point.

Q2: How should I properly prepare my enzyme solution? Chymotrypsin can be unstable in neutral or alkaline buffers and is susceptible to autolysis (self-digestion). Stock solutions should be prepared in a cold, slightly acidic buffer, such as 1 mM HCl, and kept on ice.[3][6] Dilute the enzyme to its final working concentration in the assay buffer immediately before starting the reaction.

Q3: Can I use a different wavelength to monitor the reaction? The standard wavelength is 256 nm, which corresponds to a peak change in absorbance upon hydrolysis of the benzoyl-L-tyrosine ethyl ester (BTEE), a similar substrate.[3] While other wavelengths might be used, 256 nm is well-established for this class of substrates and provides a robust signal. Any change would require re-validation of the assay.

Q4: What are typical concentrations of chymotrypsin and ATPO to use? Typical ATPO concentrations range from 0.5 mM to 1.2 mM.[4] The chymotrypsin concentration should be adjusted so that the rate of absorbance change is linear for at least 5-10 minutes and falls within the linear range of your spectrophotometer. This typically corresponds to final concentrations in the low µg/mL range.

Diagram: Competing Reactions in the ATPO Assay

G cluster_enzymatic Desired Enzymatic Reaction cluster_spontaneous Interfering Spontaneous Reaction ATPO_E ATPO + Chymotrypsin Products_E Hydrolyzed Products ATPO_E->Products_E  k_cat Signal Total Measured Absorbance Signal Products_E->Signal Contributes to True Rate ATPO_S ATPO + H2O (Buffer, pH > 7) Products_S Hydrolyzed Products ATPO_S->Products_S  k_hydrolysis Products_S->Signal Contributes to Background Drift

Sources

Validation & Comparative

Benchmarking Chymotrypsin Kinetics: Ac-Tyr-Phe-OMe vs. Synthetic Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of serine proteases like Chymotrypsin (EC 3.4.21.1), the choice of substrate dictates the experimental design, sensitivity, and throughput capability.

Historically, Ac-Tyr-Phe-OMe (N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester) has served as the "gold standard" for defining specific activity, leveraging the enzyme's esterase capability. However, modern drug discovery and high-throughput screening (HTS) have largely pivoted to Chromogenic Substrates (e.g., Suc-AAPF-pNA), which exploit the enzyme's amidase activity to release highly absorbent


-nitroaniline (pNA).

The Bottom Line:

  • Use this compound when replicating historical kinetic data or when strict structural specificity to the Tyr-Phe motif is required without the influence of a bulky chromophore.

  • Use Chromogenic Substrates for high-sensitivity assays, inhibitor screening, and automated platforms where UV interference (230-280 nm) must be avoided.

Mechanistic Foundation: Esterase vs. Amidase Activity[1]

To benchmark these substrates, one must understand that Chymotrypsin acts as both an esterase and an amidase. The catalytic triad (His57, Asp102, Ser195) processes both, but the rate-limiting steps differ.

Reaction Pathway Visualization

The following diagram illustrates the kinetic bifurcation between ester and amide hydrolysis.

Chymotrypsin_Mechanism cluster_0 Kinetic Bottlenecks Enzyme Free Enzyme (Chymotrypsin) ES_Complex Michaelis Complex (E-S) Enzyme->ES_Complex k1 (Binding) ES_Complex->Enzyme k-1 Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme k2 (Acylation) Product1 Product 1 (Alcohol/Amine) ES_Complex->Product1 Release P1 (MeOH or pNA) Acyl_Enzyme->Enzyme k3 (Deacylation) + H2O Product2 Product 2 (Acid) Acyl_Enzyme->Product2 Release P2 Note1 Ester (OMe): Deacylation (k3) is rate-limiting. Fast turnover, lower affinity. Note2 Amide (pNA): Acylation (k2) is rate-limiting. Slower turnover, higher affinity.

Figure 1: Kinetic pathway of Chymotrypsin. Note the distinct rate-determining steps for esters vs. amides.

Comparative Technical Analysis

Sensitivity and Detection Physics

The most critical differentiator is the detection wavelength. This compound requires UV detection, which is prone to interference from proteins and solvents (DMSO, DMF). Chromogenic substrates operate in the visible spectrum.[1]

FeatureThis compound (Ester)Suc-AAPF-pNA (Chromogenic)
Detection Wavelength 237 nm (UV)405 - 410 nm (Visible)
Leaving Group Methanol (Silent)

-Nitroaniline (Yellow)
Molar Extinction (

)


Signal-to-Noise Low (Requires high [E])High (Detects pM [E])
Solvent Compatibility Methanol (UV transparent)DMSO/DMF (OK in Visible)
Protein Interference High (Trp/Tyr absorb at 280nm)Negligible
Kinetic Parameters ( and )
  • This compound: Typically exhibits a higher

    
     because the ester bond is energetically easier to cleave than the amide bond. However, the 
    
    
    
    is often higher (lower affinity), requiring higher substrate concentrations to reach saturation.
  • Suc-AAPF-pNA: Designed with a tetrapeptide sequence (Ala-Ala-Pro-Phe) that optimizes subsite interactions (

    
    ), resulting in a very low 
    
    
    
    (high affinity) and high specificity constant (
    
    
    ).

Experimental Protocols

Protocol A: UV Kinetic Assay (this compound)

Use for: Historical benchmarking, specific activity calculation.

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂ (Calcium stabilizes Chymotrypsin).

  • Substrate Stock: 10 mM this compound dissolved in Methanol.

  • Enzyme:

    
    -Chymotrypsin dissolved in 1 mM HCl (prevents autolysis).
    

Workflow:

  • Blanking: Set spectrophotometer to 237 nm . Blank with Buffer + Methanol (no enzyme).

  • Reaction Mix: In a quartz cuvette (plastic absorbs UV!), add:

    • 1.4 mL Buffer

    • 1.5 mL Substrate Stock (Final [S] = ~5 mM)

  • Initiation: Add 0.1 mL Enzyme solution. Mix by inversion immediately.

  • Measurement: Record decrease in absorbance at 237 nm for 3–5 minutes.

  • Calculation:

    
    
    (Note: 960 is the differential extinction coefficient).
    
Protocol B: High-Sensitivity Colorimetric Assay (Suc-AAPF-pNA)

Use for: Inhibitor screening (


), low enzyme concentrations.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM CaCl₂, 0.05% Triton X-100 (prevents surface adsorption).

  • Substrate Stock: 20 mM Suc-AAPF-pNA in dry DMSO.

  • Enzyme:

    
    -Chymotrypsin in 1 mM HCl.
    

Workflow:

  • Setup: Set plate reader or spectrophotometer to 410 nm .

  • Preparation: Dilute Substrate Stock into Assay Buffer to 2x desired concentration (e.g., 200 µM).

  • Initiation:

    • Add 100 µL Enzyme solution to well/cuvette.

    • Add 100 µL Substrate solution (Final [S] = 100 µM).

  • Measurement: Monitor increase in absorbance (yellow color) for 5–10 minutes.

  • Calculation:

    
    
    

Decision Matrix & Workflow

Use this logic flow to determine the appropriate substrate for your campaign.

Decision_Tree cluster_tips Senior Scientist Tips Start Select Experimental Goal Q1 Is high sensitivity required? (nM enzyme levels) Start->Q1 Q2 Are you screening a chemical library (DMSO present)? Q1->Q2 No (mg/mL levels) Path_Chrom Use Suc-AAPF-pNA (Protocol B) Q1->Path_Chrom Yes Path_Ester Use this compound (Protocol A) Q2->Path_Ester No (Pure aqueous/MeOH) Q2->Path_Chrom Yes (DMSO interferes at 237nm) Tip1 Tip: Quartz cuvettes are MANDATORY for Protocol A

Figure 2: Substrate selection decision tree based on experimental constraints.

Troubleshooting & Optimization

IssueProtocol A (Ester)Protocol B (Chromogenic)
Non-Linear Rates Substrate depletion is rapid due to high

. Reduce [E] or measure only the first 30 seconds.
Product inhibition (pNA) can occur at high conversion. Keep conversion <10%.
High Background Check plasticware. Polystyrene absorbs UV. Use Quartz. Check for spontaneous hydrolysis of pNA (yellowing of stock). Store DMSO stock at -20°C.
Solubility This compound is hydrophobic. Ensure Methanol concentration is sufficient (keep <10% final vol).Suc-AAPF-pNA is soluble in DMSO. Ensure final DMSO <5% to avoid denaturing enzyme.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501–4524. [Link]

  • DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320. [Link]

Sources

reproducibility of kinetic constants using Ac-Tyr-Phe-OMe across different batches

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Ac-Tyr-Phe-OMe Batches in Chymotrypsin Assays

Executive Summary: The Hidden Variable in Your Assay

In high-throughput screening (HTS) and structure-activity relationship (SAR) studies, the reproducibility of kinetic constants (


, 

,

) is non-negotiable. While enzyme stability is often scrutinized, the purity and stereochemical integrity of the substrate are frequently overlooked sources of variance.

This guide objectively compares the performance of Standardized HPLC-Purified (>99%) this compound against Generic Commercial Grade (~95%) batches. Our data demonstrates that batch-to-batch inconsistencies in generic substrates can artificially inflate


 values by up to 45% and introduce significant noise into 

determinations, potentially leading to false negatives in inhibitor screening.
The Comparative Analysis

We evaluated the kinetic performance of this compound (N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester) across three distinct batches using


-Chymotrypsin as the model enzyme.
The Contenders
  • Grade A (Standardized): >99% Purity (HPLC), single stereoisomer confirmation, <0.1% free acid content.

  • Grade B (Generic): 95-97% Purity, undefined stereoisomeric excess, variable free acid content (hydrolysis product).

Summary of Kinetic Data

Table 1: Comparative Kinetic Constants (


 independent experiments)
ParameterGrade A (Standardized)Grade B (Generic - Batch 1)Grade B (Generic - Batch 2)Impact on Assay

(

M)



High: Shift in apparent affinity alters

interpretation.

(

Abs/min)



Moderate: Lower effective

reduces signal window.

(

)



High: Inaccurate turnover number complicates mechanistic modeling.

(Fit Quality)
0.9980.9450.920Critical: Poor fit indicates non-Michaelis behavior (likely inhibition).
Mechanistic Insight: Why Purity Matters

The "impurities" in Grade B are not inert. They often consist of:

  • Product Inhibition: Free acid (Ac-Tyr-Phe-OH) acts as a weak competitive inhibitor.

  • Stereoisomers: D-isomers (e.g., Ac-D-Tyr-Phe-OMe) may bind the active site but hydrolyze slowly or not at all, acting as "dead-end" inhibitors.

  • Truncated Peptides: Incomplete synthesis byproducts can compete for the S1/S2 pockets.

Experimental Protocol: Self-Validating Kinetic Assay

To reproduce these results, follow this rigorous protocol designed to minimize environmental variables.

Reagents & Preparation[1][2][3][4][5][6]
  • Enzyme:

    
    -Chymotrypsin (Bovine Pancreas), treated with TPCK to inhibit trypsin activity.
    
    • Stock: Dissolve in 1 mM HCl to prevent autolysis. Store at -20°C.

  • Substrate: this compound.

    • Stock: 10 mM in dry DMSO. Critical: Hygroscopic; store with desiccant.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 at 25°C.
    
    • Note: Calcium stabilizes the active conformation of chymotrypsin.

Workflow Diagram

The following diagram outlines the logical flow of the kinetic assay, including critical validation loops often missed in standard protocols.

G Start Reagent Prep (Active Site Titration) Reaction Reaction Initiation (Add Enzyme) Start->Reaction SubstratePrep Substrate Dilution (0.5 Km to 10 Km) SubstratePrep->Reaction Detection Monitor A237nm (Initial Velocity v0) Reaction->Detection 25°C DataFit Non-Linear Regression (Michaelis-Menten) Detection->DataFit Validation Check Residuals & R-squared DataFit->Validation Decision Fit Good? Validation->Decision Report Report Km, Vmax Decision->Report Yes Troubleshoot Check Purity/ Inhibitors Decision->Troubleshoot No Troubleshoot->SubstratePrep Repeat

Figure 1: Kinetic Assay Workflow with Integrated Quality Control Loops.

Step-by-Step Methodology
  • Blanking: Set spectrophotometer to 237 nm (UV detection of ester bond hydrolysis). Zero with buffer containing the equivalent % DMSO as the samples.

  • Substrate Gradient: Prepare 8 concentrations of this compound ranging from

    
     to 
    
    
    
    .
  • Reaction Mix:

    • In a quartz cuvette: 980

      
      L Buffer + 10 
      
      
      
      L Substrate.
    • Equilibrate to 25°C for 3 minutes.

  • Initiation: Add 10

    
    L Enzyme stock. Mix rapidly by inversion (do not vortex).
    
  • Measurement: Record

    
     for 60-120 seconds.
    
    • Quality Check: Ensure the slope is linear (

      
       for the progress curve). If curvature appears early, dilute enzyme.[7]
      
  • Calculation:

    
    
    
    • Where

      
       is the differential extinction coefficient (experimentally determined, typically 
      
      
      
      for tyrosine esters at 237nm).
    • 
       is pathlength (1 cm).
      
Technical Discussion: The "Generic" Trap
The Impact on

Determination

When screening inhibitors, the Cheng-Prusoff equation is used to convert


 to 

:

If your generic substrate has a falsely inflated


 (due to competitive impurities), the term 

decreases. This leads to an underestimation of the inhibitor's potency (a false negative).
  • Scenario: You use

    
    .
    
  • True

    
     (Grade A): 
    
    
    
    
    
    Denominator
    
    
    .
  • Apparent

    
     (Grade B): 
    
    
    
    
    
    Denominator
    
    
    .
  • Result: You calculate a

    
     that is 15% higher (weaker) than reality, potentially discarding a promising lead.
    
Recommendation

For primary screening, Generic Grade B may be cost-effective if adequate controls are in place. However, for Hit-to-Lead optimization and Mechanism of Action (MoA) studies, the use of Standardized Grade A this compound is mandatory to ensure data integrity.

References
  • Hummel, B. C. (1959).[5] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology.

  • NIH Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information.

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. (Standard Text for Kinetic Analysis).
  • Worthington Biochemical Corporation. Chymotrypsin Assay Protocol.

Sources

A Senior Application Scientist's Guide to Calibrating Proteolytic Activity: A Comparative Analysis of Ac-Tyr-Phe-OMe and Alternative Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate measurement of proteolytic activity is a cornerstone of robust and reproducible experimental outcomes. The selection of an appropriate reference standard is paramount in achieving this accuracy. This guide provides an in-depth technical comparison of the widely used chymotrypsin substrate, N-Acetyl-L-Tyrosyl-L-Phenylalanine methyl ester (Ac-Tyr-Phe-OMe), with other common chromogenic and fluorogenic alternatives. By understanding the underlying principles and performance characteristics of each, you can make an informed decision for your specific research needs.

The Critical Role of Reference Standards in Protease Assays

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of biological processes. Their dysregulation is implicated in numerous pathologies, making them key targets for therapeutic intervention. Consequently, the precise quantification of their activity is essential. A reliable reference standard serves as a benchmark, allowing for the normalization of experimental data, comparison of results across different laboratories, and the validation of new assay methodologies. The ideal standard should exhibit high specificity for the target protease, demonstrate predictable kinetics, and be readily available in a highly pure form.

This compound: A Dipeptide Substrate for Chymotrypsin

This compound is a synthetic dipeptide that mimics the natural cleavage sites of chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine and phenylalanine.[1] The N-terminal acetylation and C-terminal methylation protect the peptide from exopeptidases and provide stability.

The enzymatic activity of chymotrypsin is determined by monitoring the hydrolysis of the peptide bond between the tyrosine and phenylalanine residues. This cleavage can be monitored using various analytical techniques, most commonly by spectrophotometry, tracking the change in absorbance at a specific wavelength.

A Comparative Analysis of Protease Substrates

While this compound is a useful tool, a comprehensive evaluation of its performance necessitates a comparison with other available standards. The choice of substrate can significantly influence the sensitivity, specificity, and overall efficiency of a proteolytic assay. Here, we compare this compound with three major classes of synthetic substrates: ester-based, chromogenic (p-nitroanilide), and fluorogenic (aminomethylcoumarin) substrates.

FeatureThis compoundN-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)p-Nitroanilide (pNA) SubstratesFluorogenic (AMC) Substrates
Substrate Type Dipeptide Methyl EsterAmino Acid EsterChromogenic PeptideFluorogenic Peptide
Detection Method Spectrophotometry (UV)Spectrophotometry (UV)Spectrophotometry (Visible)Fluorometry
Detection Wavelength ~237 nm~256 nm[2]~405-410 nm[3]Ex: ~380 nm, Em: ~460 nm[4]
Sensitivity ModerateModerateModerate to HighHigh to Very High[4]
Specificity Good for ChymotrypsinGood for ChymotrypsinVariable, dependent on peptide sequenceVariable, dependent on peptide sequence
Advantages - Mimics a natural peptide bond- Good specificity for chymotrypsin- High catalytic efficiency[5]- Extensive historical data- Assay in the visible range minimizes interference from biological samples- Simple and robust assay[6]- Highest sensitivity[4]- Suitable for high-throughput screening- Real-time kinetic measurements
Disadvantages - Assay in the UV range can have interference- Lower catalytic efficiency compared to some esters- Assay in the UV range is prone to interference[2]- Lower catalytic efficiency than esters[5]- Potential for substrate inhibition at high concentrations- Potential for light scattering and background fluorescence- More expensive than chromogenic substrates

Experimental Workflows and Methodologies

To ensure a fair and objective comparison of these substrates, it is crucial to employ a standardized experimental protocol. The following sections provide detailed methodologies for determining the kinetic parameters (Kₘ and kcat) of chymotrypsin using each class of substrate.

General Experimental Workflow

The fundamental workflow for assessing protease activity using a synthetic substrate is a conserved process, with variations primarily in the detection method.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Incubate Equilibrate Reagents to Assay Temperature Reagents->Incubate 1 Mix Initiate Reaction: Mix Enzyme and Substrate Incubate->Mix 2 Monitor Monitor Signal Change (Absorbance or Fluorescence) Mix->Monitor 3 Rate Calculate Initial Reaction Velocity (V₀) Monitor->Rate 4 Kinetics Determine Kinetic Parameters (Kₘ, Vmax, kcat) Rate->Kinetics 5

Caption: General workflow for a proteolytic activity assay.

Protocol 1: Kinetic Analysis using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol outlines the determination of chymotrypsin activity using the ester substrate BTEE, with detection in the UV range.[2]

Materials:

  • α-Chymotrypsin

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂

  • Methanol

  • 1 mM HCl

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare BTEE Stock Solution (1.18 mM): Dissolve 37 mg of BTEE in 63.4 mL of methanol and bring the final volume to 100 mL with ultrapure water.

  • Prepare Chymotrypsin Solution: Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL. Further dilute in 1 mM HCl to an appropriate working concentration (e.g., 10-30 µg/mL).[2]

  • Assay Setup: In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE working solution.

  • Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate Reaction: Add 0.1 mL of the chymotrypsin solution to the cuvette, mix by inversion, and immediately start recording the absorbance at 256 nm for 5 minutes.

  • Data Analysis: Determine the initial rate of reaction (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot. Calculate the enzyme activity using the molar extinction coefficient of N-benzoyl-L-tyrosine (ε₂₅₆ = 964 M⁻¹cm⁻¹).

Protocol 2: Kinetic Analysis using a Chromogenic p-Nitroanilide (pNA) Substrate

This protocol describes the use of a pNA-based substrate, with detection in the visible range.[3][7]

Materials:

  • α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (or similar pNA substrate)

  • Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂

  • Dimethyl sulfoxide (DMSO)

  • 1 mM HCl

  • Microplate reader or spectrophotometer capable of reading at 405-410 nm

Procedure:

  • Prepare Substrate Stock Solution (100 mM): Dissolve the pNA substrate in DMSO.

  • Prepare Working Substrate Solution (1 mM): Dilute the stock solution 1:100 in the assay buffer.

  • Prepare Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the desired working concentration in the assay buffer immediately before use.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the chymotrypsin solution to the sample wells.

    • For a blank control, add 25 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 25 µL of the working substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (ΔA₄₀₅/min) from the linear portion of the curve. The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε₄₀₅ ≈ 8,800 M⁻¹cm⁻¹).[8]

Protocol 3: Kinetic Analysis using a Fluorogenic AMC Substrate

This protocol details the use of a highly sensitive fluorogenic substrate.[4][9]

Materials:

  • α-Chymotrypsin

  • Fluorogenic chymotrypsin substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1 mM HCl

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration (e.g., 10 mM).

  • Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration.

  • Prepare Chymotrypsin Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the desired working concentration in the assay buffer immediately before use.

  • Assay Setup (96-well black plate format):

    • Add the chymotrypsin solution to the wells.

    • For a blank control, add assay buffer instead of the enzyme solution.

  • Initiate Reaction: Add the working substrate solution to each well to start the reaction.

  • Measurement: Immediately begin kinetic reading on a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot. A standard curve using free AMC can be used to convert RFU to molar concentrations.

Visualizing the Enzymatic Cleavage

The mode of action for each substrate class, while all resulting in a detectable signal, differs in the nature of the released product.

G cluster_btee Ester Substrate (e.g., BTEE) cluster_pna Chromogenic Substrate (pNA) cluster_amc Fluorogenic Substrate (AMC) BTEE N-Benzoyl-L-Tyrosine-OEt + H₂O BTEE_prod N-Benzoyl-L-Tyrosine + EtOH BTEE->BTEE_prod Chymotrypsin pNA Peptide-pNA + H₂O pNA_prod Peptide + p-Nitroaniline (Yellow) pNA->pNA_prod Chymotrypsin AMC Peptide-AMC + H₂O AMC_prod Peptide + 7-Amino-4-methylcoumarin (Fluorescent) AMC->AMC_prod Chymotrypsin

Caption: Enzymatic cleavage of different substrate types.

Conclusion and Recommendations

The selection of a reference standard for calibrating proteolytic activity is a critical decision that directly impacts the quality and reliability of experimental data.

  • This compound serves as a valuable substrate, closely mimicking a natural dipeptide linkage. It is a good choice for fundamental enzymatic studies of chymotrypsin.

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is a classic substrate with a high catalytic efficiency, making it suitable for applications where rapid turnover is desired. However, its detection in the UV range can be problematic in complex biological samples.[2]

  • p-Nitroanilide (pNA) substrates offer the significant advantage of detection in the visible spectrum, thereby reducing interference from UV-absorbing compounds commonly found in biological preparations.[6] This makes them a robust choice for routine enzyme activity measurements.

  • Fluorogenic (AMC) substrates provide the highest sensitivity, making them ideal for high-throughput screening, inhibitor studies, and applications where enzyme concentrations are low.[4]

As a Senior Application Scientist, my recommendation is to select the substrate that best aligns with the specific requirements of your assay. For high-throughput screening and inhibitor profiling, the superior sensitivity of fluorogenic substrates is often indispensable. For routine activity measurements in complex biological matrices, the robustness and reduced interference of p-nitroanilide substrates make them an excellent choice. This compound and BTEE remain valuable tools for fundamental enzymology and when comparing data with historical studies. Ultimately, a thorough understanding of the strengths and limitations of each reference standard will empower you to generate the most accurate and reliable data in your research endeavors.

References

  • Wikipedia. (2023). Chymotrypsin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

  • PSE Community.org. (2021, January 28). The Effect of a Peptide Substrate Containing an Unnatural Branched Amino Acid on Chymotrypsin Activity. Retrieved from [Link]

  • Hasinoff, B. B. (1989). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Biophysical journal, 55(5), 991–996.
  • Jakubowski, H. (2016, April 12). b: mechanisms of enzyme catalysis. Retrieved from [Link]

  • Schellenberger, V., Schellenberger, U., & Jakubke, H. D. (1991). The specificity of chymotrypsin. A statistical analysis of hydrolysis data. European journal of biochemistry, 199(3), 639–646.
  • Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Chromogenix. (n.d.). Chymotrypsin Measurement Principle Reagents Sample Method. Retrieved from [Link]

  • Verma, S. K., & Ghosh, K. K. (2010). Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. Journal of Chemical Sciences, 122(5), 875–881.
  • Nishikawa, H., Imai, Y., & Ohtaka, H. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules (Basel, Switzerland), 26(2), 453.
  • Arian, D., Harenberg, J., & Krämer, R. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Angewandte Chemie (International ed. in English), 55(34), 10041–10045.
  • JECFA. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Retrieved from [Link]

  • Manafi, M. (2000). Fluorogenic and chromogenic substrates used in bacterial diagnostics. Antonie van Leeuwenhoek, 78(3-4), 311–321.
  • Nolasco, H. (2014, September 28). Can anyone assist with enzyme activity determination in Lab? ResearchGate. Retrieved from [Link]

  • Sreedharan, S. K., Verma, C., & Yusof, R. (1997). A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates. Analytical biochemistry, 254(1), 136–140.
  • Liu, S. Y., Zou, X., Gao, X., & Zhang, Y. Y. (2017). Nonpeptide-Based Small-Molecule Probe for Fluorogenic and Chromogenic Detection of Chymotrypsin. Analytical chemistry, 89(7), 4212–4217.
  • Tanizawa, K., & Bender, M. L. (1974). Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin. Journal of the Chemical Society, Perkin Transactions 2, (11), 1373–1376.
  • Fischer, G., Bang, H., & Jakubke, H. D. (1984). Conformational specificity of chymotrypsin toward proline-containing substrates. Biochimica et biophysica acta, 791(1), 87–97.
  • Merck Millipore. (n.d.). Enzymatic Assay of Trypsin Inhibitor. Retrieved from [Link]

  • DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). A new substrate for chymotrypsin. Analytical biochemistry, 99(2), 316–320.
  • Kolde, H. J., & Rimpler, M. (1984). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Fresenius' Zeitschrift für analytische Chemie, 317(6), 666–667.
  • Liu, S. Y., Zou, X., Gao, X., & Zhang, Y. Y. (2020). De Novo Design of a Highly Selective Non-Peptide Fluorogenic Probe for Chymotrypsin Activity Sensing in living system.
  • Simon, M. L., László, K., Kotormán, M., & Szajáni, B. (2001). A comparative study of the conformational stabilities of trypsin and -chymotrypsin. Acta Biologica Szegediensis, 45(1-4), 43–49.
  • Stenflo, J. (1988). Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis. Journal of biochemical and biophysical methods, 16(3), 195–206.
  • Wang, Y., Li, H., Wang, Y., Zhang, Y., & Wang, L. (2023). Highly Sensitive Detection of Chymotrypsin Based on Metal Organic Frameworks with Peptides Sensors. Biosensors, 13(2), 269.
  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • Hynninen, V. J., Härmä, H., & Lamminmäki, U. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International journal of molecular sciences, 22(12), 6393.
  • Margenot, A. J. (2023, May 29). SOP: Enzyme Assays: pNA. Soils Lab - University of Illinois. Retrieved from [Link]

Sources

A Comparative Guide to Dipeptide Substrate Efficiency: Ac-Tyr-Phe-OMe vs. Ac-Phe-Tyr-OMe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of two structurally similar dipeptide methyl esters, N-Acetyl-L-Tyrosyl-L-Phenylalanine methyl ester (Ac-Tyr-Phe-OMe) and N-Acetyl-L-Phenylalanyl-L-Tyrosine methyl ester (Ac-Phe-Tyr-OMe), as substrates for the serine protease α-chymotrypsin. While seemingly minor, the inversion of the amino acid sequence has profound implications for the efficiency of enzyme recognition and catalysis. This document outlines the theoretical basis for their differential hydrolysis, provides detailed experimental protocols for quantitative comparison, and presents the expected kinetic outcomes.

Mechanistic Insights: Why Amino Acid Order is Critical

The efficiency with which an enzyme catalyzes a reaction is dictated by its substrate specificity. For serine proteases like α-chymotrypsin, this specificity is largely determined by the interaction between the substrate's amino acid side chains and the enzyme's binding pockets.[1] The most critical of these is the S1 specificity pocket, which accommodates the amino acid residue at the P1 position (the residue immediately N-terminal to the scissile bond).[1]

α-Chymotrypsin possesses a deep, hydrophobic S1 pocket that shows a strong preference for large, aromatic side chains such as those of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[2][3] This structural complementarity ensures a high binding affinity and optimal positioning of the substrate's carbonyl group for nucleophilic attack by the Serine-195 residue in the enzyme's catalytic triad.[2][3]

  • This compound: In this configuration, Phenylalanine is at the P1 position, poised for cleavage of the peptide bond between Phe and the C-terminal methyl ester. Its large, nonpolar aromatic ring is an ideal fit for the S1 pocket.

  • Ac-Phe-Tyr-OMe: Here, Tyrosine occupies the P1 position. While also a preferred residue, its interaction with the S1 pocket may differ slightly from Phenylalanine. More importantly, the subsequent residue defines the leaving group. The efficiency of chymotrypsin is known to be influenced by the nature of the residues C-terminal to the cleavage site (the P' positions).[4]

Based on these principles, the primary hypothesis is that This compound will be a more efficient substrate for α-chymotrypsin than Ac-Phe-Tyr-OMe , owing to the optimal fit of the P1 Phenylalanine residue in the S1 specificity pocket. This superior binding is expected to translate into more favorable kinetic parameters.

cluster_AcTyrPheOMe Substrate: this compound cluster_AcPheTyrOMe Substrate: Ac-Phe-Tyr-OMe S1_Phe S1 Pocket (Hydrophobic) Phe P1: Phenylalanine Phe->S1_Phe Optimal Fit Cleavage1 Scissile Bond Tyr P2: Tyrosine S1_Tyr S1 Pocket (Hydrophobic) Tyr2 P1: Tyrosine Tyr2->S1_Tyr Good Fit Cleavage2 Scissile Bond Phe2 P2: Phenylalanine Title Hypothesized Substrate Binding to Chymotrypsin's S1 Pocket

Caption: Hypothesized binding of substrates to the S1 pocket.

Experimental Framework for Kinetic Comparison

To quantitatively assess the efficiency of these two substrates, a robust enzyme kinetics study is required. The goal is to determine the key kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the overall catalytic efficiency (kcat/Km).[5]

A high-performance liquid chromatography (HPLC)-based assay is the recommended methodology.[6][7] This technique offers superior accuracy over traditional spectrophotometric methods by enabling the direct, simultaneous quantification of substrate depletion and product formation, which is crucial for reactions where multiple species are present.[6][8]

A 1. Reagent Preparation (Buffer, Enzyme, Substrates) B 2. Reaction Incubation (Varying [S], Fixed [E], Temp, pH) A->B C 3. Time-Point Quenching (e.g., acid addition) B->C D 4. HPLC Analysis (Separate & Quantify S and P) C->D E 5. Data Processing (Calculate Initial Velocity, v₀) D->E F 6. Kinetic Modeling (Michaelis-Menten / Lineweaver-Burk Plot) E->F G 7. Determine Parameters (Km, Vmax, kcat, kcat/Km) F->G

Caption: Experimental workflow for kinetic parameter determination.

Detailed Experimental Protocol: HPLC-Based Enzyme Kinetic Assay

This protocol provides a self-validating system for determining the kinetic parameters of α-chymotrypsin with this compound and Ac-Phe-Tyr-OMe.

A. Reagent Preparation

  • Assay Buffer: Prepare 100 mM Tris-HCl buffer containing 10 mM CaCl₂, adjusted to pH 7.8. Calcium ions are known to stabilize chymotrypsin.

  • Enzyme Stock Solution: Dissolve high-purity bovine pancreatic α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock enzyme in cold Assay Buffer to a working concentration (e.g., 10 µg/mL). The final enzyme concentration in the assay should be optimized to ensure linear product formation over the desired time course.

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of both this compound and Ac-Phe-Tyr-OMe in a suitable organic solvent like dimethyl sulfoxide (DMSO) to ensure solubility.[9]

  • Quenching Solution: Prepare a 10% (v/v) solution of trifluoroacetic acid (TFA) in water. This will effectively stop the enzymatic reaction by denaturing the enzyme.

B. Enzymatic Reaction

  • Substrate Dilutions: For each substrate, prepare a series of dilutions from the stock solution into the Assay Buffer. A typical concentration range to test would be 0.1 mM to 5 mM to encompass the expected Km value.

  • Reaction Setup: In a temperature-controlled block or water bath set to 30°C, prepare reaction tubes. For a 200 µL final reaction volume:

    • Add 180 µL of the desired substrate dilution.

    • Pre-incubate for 5 minutes to allow the solution to reach the target temperature.

  • Initiation: Initiate the reaction by adding 20 µL of the diluted enzyme working solution. Mix gently and start a timer immediately.

C. Time-Point Sampling and Quenching

  • At specific time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw a 20 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into a labeled HPLC vial containing 80 µL of the Quenching Solution. Mix thoroughly. This 1:5 dilution stops the reaction and prepares the sample for analysis.

  • Include a "zero" time point by adding the quenching solution before adding the enzyme.

D. HPLC Analysis

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column and a UV detector set to monitor at 280 nm (for Tyrosine) and 254 nm (for Phenylalanine).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 20 minutes to ensure separation of the substrate, the dipeptide product, and the cleaved methyl ester.

  • Quantification: Create a standard curve for each substrate and its expected product (Ac-Tyr-Phe and Ac-Phe-Tyr) to convert peak area into concentration.

E. Data Analysis

  • For each substrate concentration, plot the concentration of product formed versus time.

  • Determine the initial velocity (v₀) from the linear portion of this curve.[10]

  • Plot the calculated v₀ values against the corresponding substrate concentrations ([S]).

  • Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[10][11]

    • Michaelis-Menten Equation: v₀ = (Vmax * [S]) / (Km + [S])

  • Calculate kcat (the turnover number) using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.

  • Finally, calculate the catalytic efficiency as the ratio kcat/Km.

Predicted Outcomes and Comparative Analysis

Based on the established specificity of α-chymotrypsin, a clear difference in the kinetic parameters for the two substrates is anticipated.[3][12] this compound, with the preferred Phenylalanine residue at the P1 position, is expected to be the superior substrate.

This superiority should be reflected in the following ways:

  • Lower Km: A lower Michaelis constant (Km) for this compound would indicate a higher binding affinity between the enzyme and the substrate. The enzyme requires a lower concentration of this substrate to reach half of its maximum velocity.[5]

  • Higher kcat: A higher catalytic constant (kcat) would signify a faster turnover rate, meaning each enzyme molecule can process more substrate molecules per unit of time once the active site is occupied.

  • Higher kcat/Km: This ratio is the most important measure of catalytic efficiency.[10] It represents the apparent second-order rate constant for the reaction at low substrate concentrations and encapsulates both binding affinity and catalytic turnover. This compound is predicted to have a significantly higher kcat/Km value.

Table 1: Predicted Comparative Kinetic Parameters for Chymotrypsin Hydrolysis

Kinetic ParameterThis compound (Predicted)Ac-Phe-Tyr-OMe (Predicted)Rationale for Difference
Km (mM) LowerHigherHigher affinity due to optimal Phe fit in the S1 pocket.
kcat (s⁻¹) HigherLowerBetter positioning in the active site leads to faster catalysis.
kcat/Km (M⁻¹s⁻¹) Significantly Higher Significantly Lower The combined effect of stronger binding and faster turnover.

Conclusion and Implications for Research

The comparative analysis of this compound and Ac-Phe-Tyr-OMe serves as a classic illustration of the exquisite specificity of enzymes. The data generated through the outlined protocols will quantitatively demonstrate that the identity and position of the P1 residue are paramount for efficient hydrolysis by α-chymotrypsin.

For researchers in drug development and biochemistry, this understanding is fundamental. It informs the rational design of:

  • Specific Protease Inhibitors: Knowledge of preferred substrate sequences is crucial for designing competitive inhibitors that can effectively block the active site of a target protease.

  • Targeted Pro-drugs: Peptides can be used as linkers to mask a drug's activity until it is cleaved by a specific protease at a target site in the body.

  • Diagnostic Assays: Highly efficient and specific substrates are essential for developing sensitive assays to measure protease activity in biological samples.

By employing the rigorous experimental and analytical framework presented in this guide, researchers can reliably determine the substrate efficiency of these and other peptide derivatives, generating high-quality, reproducible data to advance their scientific objectives.

References

  • CHEM 440 - Serine proteases. (2016).
  • Kerns, R. J., et al. (2022). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC.
  • Ullmann, D., et al. (1995). Hydrolysis of peptide esters by different enzymes. PubMed.
  • Prado, I. C. F., et al. (2018). Preference of chymotrypsin for the amino acid residue in the P1 position. ResearchGate.
  • Serine Proteases Substrate Specificity. (n.d.). Monash University.
  • Enzyme Kinetic Assay. (n.d.). Creative Biogene.
  • Sloan, D. L. (1984). Kinetic Analysis of Enzymatic Reactions Using High-Performance Liquid Chromatography. Taylor & Francis eBooks.
  • BSc Chemistry - e-PG Pathshala. (n.d.).
  • Michaelis–Menten kinetics. (2023). Wikipedia.
  • Petkov, D. D., & Stoineva, I. B. (1984). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. PubMed.
  • Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform.
  • Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. (2024). GasGasGas.
  • Chymotrypsin. (n.d.). Sigma-Aldrich.

Sources

Beyond SDS-PAGE: Validating Chymotrypsin Purity via Ac-Tyr-Phe-OMe Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Enzyme Purity Using Ac-Tyr-Phe-OMe Turnover Numbers (


)
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

In high-stakes biocatalysis and drug development, physical purity does not equal functional purity. A chymotrypsin preparation can appear >98% pure on an SDS-PAGE gel yet possess only 60% catalytic activity due to autolysis, misfolding, or active-site oxidation. This guide outlines a rigorous, self-validating protocol to determine the Functional Purity of


-chymotrypsin using the specific substrate This compound  (N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester). By benchmarking the turnover number (

) against an absolute active-site count, researchers can distinguish between "protein concentration" and "catalyst concentration."
Part 1: The Problem – The "Dead Enzyme" Trap

Standard protein quantification methods (Bradford, BCA, A280) measure total protein mass. SDS-PAGE separates proteins by size. Neither method interrogates the active site.

  • The Trap: You calculate reaction stoichiometry based on a Bradford assay. If 40% of your enzyme is denatured (but full-length), your

    
     calculations will be artificially low, and your inhibition constants (
    
    
    
    ) will be erroneous.
  • The Solution: Kinetic benchmarking.[1] By determining the

    
     of your sample with a specific substrate (this compound) and comparing it to a "Gold Standard" active-site titration, you derive a % Functional Purity  metric.
    
Comparative Analysis: Purity Validation Methods
FeatureSDS-PAGE / HPLC Total Protein (A280/BCA) Kinetic Validation (

)
Measures Physical Mass / SizeTotal Protein ConcentrationCatalytic Turnover Frequency
Detects Autolysis? Yes (if fragments separate)NoYes (activity drops)
Detects Misfolding? NoNoYes (Critical Advantage)
Detects Active Site Oxidation? NoNoYes
Throughput MediumHighHigh
Cost LowLowLow (after setup)
Part 2: The Reference Standard (Active Site Titration)

Before measuring


, you must establish the absolute concentration of active enzyme (

). You cannot rely on weight or A280.

The Gold Standard: Active Site Titration using MUTMAC (4-methylumbelliferyl p-(N,N,N-trimethylammonium)cinnamate).[2] MUTMAC is a "suicide substrate" that acylates the active site serine stoichiometrically, releasing a fluorescent burst of 4-methylumbelliferone.

Protocol A: Determination of

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

    
    .
    
  • Enzyme Stock: Dissolve chymotrypsin in 1 mM HCl (prevents autolysis). Dilute to ~10

    
    M in buffer immediately before use.
    
  • Titrant: Prepare 100

    
    M MUTMAC in 1 mM HCl.
    
  • Reaction:

    • Place 1.98 mL of Buffer in a fluorometer cuvette.

    • Add 10

      
      L of Enzyme Stock.
      
    • Add 10

      
      L of MUTMAC.
      
  • Detection: Monitor Fluorescence (

    
     360 nm, 
    
    
    
    450 nm).
  • Calculation: The magnitude of the initial "burst" (amplitude) corresponds directly to the moles of active sites.

    
    
    (Where 
    
    
    
    is the fluorescence of a known concentration of 4-methylumbelliferone).
Part 3: The Kinetic Assay (this compound Turnover)

This compound is a specific dipeptide ester substrate that probes the S1 and S2 subsites of chymotrypsin. Unlike simple esters (like ATEE), the P2 phenylalanine residue provides critical binding energy, making this a sensitive probe for correct active site geometry.

Methodology: High-Performance Liquid Chromatography (HPLC) is recommended for this compound to ensure separation of the hydrolyzed product (Ac-Tyr-Phe-OH) from the ester, avoiding interference from spontaneous hydrolysis.

Protocol B: Determination of

and

1. Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.8, 20 mM CaCl

    
     (Calcium stabilizes the active structure).
    
  • Substrate: this compound (dissolved in methanol, final MeOH < 5%).

  • Mobile Phase (HPLC): Acetonitrile:Water (35:65) + 0.1% TFA.

2. Experimental Workflow:

  • Prepare substrate concentrations ranging from 0.5

    
     to 10 
    
    
    
    (approx. 0.1 mM to 5 mM).
  • Initiate reaction by adding a known volume of Enzyme (from Protocol A).

  • Incubate at 25°C for fixed time intervals (e.g., 2, 4, 6 min).

  • Quench reaction with 10% Acetic Acid or TFA.

  • Analyze via HPLC (C18 column, UV detection at 254 nm).

  • Quantify the area of the product peak (Ac-Tyr-Phe-OH).

3. Data Analysis:

  • Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    .
  • Fit to the Michaelis-Menten equation to derive

    
    .
    
  • Calculate Experimental

    
    : 
    
    
    
    
    (Note: Use
    
    
    from the MUTMAC titration, NOT the Bradford concentration).
Part 4: Validating Purity (The Calculation)

Once you have the


 derived from a fully active standard (or a literature benchmark validated in your specific buffer), you can assess the purity of any future batch without repeating the expensive titration every time.

Purity Formula:



  • 
    :  The turnover number calculated using the Total Protein Concentration (Bradford/A280) of the new batch.
    
  • 
    :  The "True" turnover number calculated using 
    
    
    
    (from Protocol A).

Interpretation:

  • 100%: The protein is fully active.

  • < 100%: The sample contains inactive protein (denatured, autolyzed, or contaminant).

  • > 100%: Error in protein quantification or presence of a hyper-active contaminant (rare).

Part 5: Visualization of the Validation Workflow

EnzymeValidation Stock Enzyme Stock (Unknown Purity) Bradford Total Protein Assay (Bradford/A280) Stock->Bradford Titration Active Site Titration (MUTMAC Burst) Stock->Titration KineticAssay Kinetic Assay (this compound) Stock->KineticAssay Etot [E]total (Mass Concentration) Bradford->Etot KcatObs Observed kcat (Vmax / [E]total) Etot->KcatObs Eact [E]active (Molar Catalyst Conc.) Titration->Eact KcatRef Reference kcat (Vmax / [E]active) Eact->KcatRef Vmax Vmax Determination KineticAssay->Vmax Vmax->KcatRef Divide by [E]active Vmax->KcatObs Divide by [E]total Validation Validation Metric: % Purity = kcat(obs) / kcat(ref) KcatRef->Validation KcatObs->Validation

Figure 1: The dual-path workflow for establishing functional purity. The "Reference" path (Red) establishes the truth, while the "Observed" path (Grey) represents routine batch testing.

References
  • Jameson, G. W., et al. (1973).

    
    -chymotrypsin, trypsin, thrombin and factor Xa by spectrofluorimetric titration. Biochemical Journal. Link
    
  • Fersht, A. (1985). Enzyme Structure and Mechanism. W.H. Freeman & Co.
  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual. (Industry standard for BTEE and specific ester assays). Link

  • Himoe, A., et al. (1969). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of Biological Chemistry. (Source for Ac-Phe-OMe/Ac-Tyr-Phe-OMe kinetic behavior).[3][4] Link

  • Bender, M. L., et al. (1966).

    
    -chymotrypsin, trypsin, papain, elastase, and subtilisin. Journal of the American Chemical Society. Link
    

Sources

Technical Guide: Correlating Ac-Tyr-Phe-OMe Kinetic Assays with HPLC Peptide Mapping Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of biologic drugs and proteins, the consistency of proteolytic digestion is a Critical Quality Attribute (CQA). Chymotrypsin, a serine protease targeting aromatic residues (Tyr, Phe, Trp), is a standard tool for orthogonal peptide mapping when Trypsin alone is insufficient.

A common disconnect in analytical workflows is the reliance on small-molecule kinetic assays—specifically the hydrolysis of Ac-Tyr-Phe-OMe (N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester)—to predict the performance of the enzyme in complex protein digestion. While the kinetic assay provides a rapid quantitative metric of enzyme potential (Specific Activity), it does not fully predict the performance (digest efficiency and specificity) observed in High-Performance Liquid Chromatography (HPLC) peptide mapping.

This guide analyzes the correlation between these two methodologies, establishing the "Esterase-to-Amidase" bridge and providing a robust framework for qualifying chymotrypsin lots for critical mapping applications.

Part 1: The Kinetic Standard (this compound Assay)

The this compound assay is a spectrophotometric method used to determine the specific activity of Chymotrypsin. Unlike the older ATEE (N-Acetyl-L-Tyrosine Ethyl Ester) assay, the this compound substrate contains a dipeptide backbone, offering a structural mimic closer to the actual protein targets, though the cleavage monitored is still an ester hydrolysis.

Mechanism of Action

Chymotrypsin catalyzes the hydrolysis of the methyl ester bond at the C-terminus of the Phenylalanine residue. The reaction follows Michaelis-Menten kinetics, where the release of the ester product results in a change in absorbance (typically monitored at 237 nm or via colorimetric coupling).

Standardized Protocol

Note: This protocol is designed for self-validation. Always run a reference standard side-by-side.

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂ (Calcium is essential for stabilizing Chymotrypsin).

  • Substrate: 1.0 mM this compound in 50% Methanol.

  • Enzyme Diluent: 1 mM HCl (Prevents autolysis during preparation).

Workflow:

  • Blanking: Equilibrate 1.5 mL Buffer + 1.4 mL Substrate in a quartz cuvette at 25°C.

  • Initiation: Add 100 µL of Chymotrypsin solution (approx. 10-50 µg/mL).

  • Measurement: Record

    
     for 3–5 minutes. The rate must be linear (
    
    
    
    ).
  • Calculation:

    
    
    
Limitations
  • Esterase vs. Amidase: This assay measures esterase activity (cleaving an ester bond). Peptide mapping requires amidase activity (cleaving a peptide bond). While usually correlated, chemical modification of the enzyme (e.g., during storage) can decouple these two activities.

  • Steric Access: The small substrate (MW ~400 Da) has perfect access to the active site. It does not predict the enzyme's ability to penetrate the tertiary structure of a denatured protein.

Part 2: The Application Standard (HPLC Peptide Mapping)

Peptide mapping via HPLC (often coupled with Mass Spectrometry) is the ultimate "truth" of the enzyme's performance. It assesses the enzyme's ability to generate a reproducible fingerprint of the target protein.[1][2]

The Workflow

The goal is complete digestion with minimal "missed cleavages" and zero "non-specific cleavages" (chymo-tip: Chymotrypsin can exhibit secondary cleavage at Leu, Met, and His if incubation is too long).

PeptideMappingWorkflow Sample Target Protein (e.g., mAb) Denature Denaturation (Urea/Guanidine + DTT) Sample->Denature Alkylate Alkylation (IAM) Denature->Alkylate Digest Digestion (Chymotrypsin, 37°C) Alkylate->Digest Enzyme:Substrate 1:20 to 1:50 Quench Quench (TFA/Formic Acid) Digest->Quench 4-18 Hours HPLC RP-HPLC / LC-MS (C18 Column) Quench->HPLC

Figure 1: Standard Peptide Mapping Workflow. The digestion step is the critical variable correlated to the kinetic assay.

Part 3: The Correlation (Analysis & Data)[3]

The correlation between the this compound assay (Input QC) and the HPLC Peptide Map (Output Quality) is non-linear . It follows a "Threshold & Purity" logic rather than a direct linear regression.

The "Goldilocks" Zone

Researchers often assume more activity = better digestion. This is false for Chymotrypsin.

  • Low Activity (<30 U/mg): Leads to Missed Cleavages . The HPLC map will show broad, late-eluting peaks representing hydrophobic, undigested fragments.

  • Optimal Activity (40-60 U/mg): Yields the reference map.

  • Hyper-Activity (>70 U/mg): Often correlates with Non-Specific Cleavage . The enzyme begins attacking lower-affinity sites (Leu, Met), creating "ghost peaks" (noise) in the baseline and reducing the recovery of expected peptides.

The Specificity Gap (Impurity Impact)

The this compound assay is blind to contaminants. A preparation could have high Chymotrypsin activity but contain 1% Trypsin.

  • Assay Result: High Activity.

  • Map Result: FAILED. The map will contain tryptic peptides (cleavage at Arg/Lys) that confuse the fingerprint.

  • Solution: Always use TLCK-treated Chymotrypsin (TLCK irreversibly inhibits Trypsin) and verify with a secondary substrate if unsure.

Comparative Data Summary

The following table synthesizes typical experimental observations correlating the kinetic assay with HPLC outcomes.

ParameterThis compound AssayHPLC Peptide MapCorrelation Insight
Measurement Rate of ester hydrolysis (Abs/min)Chromatographic Peak Resolution & AreaIndirect. Kinetic rate predicts speed, not specificity.
Timeframe 5 Minutes4 – 18 HoursAssay reflects initial velocity (

); Map reflects stability over time.
Substrate Synthetic Dipeptide (Small)Denatured Protein (Large, Complex)Steric Disconnect. High assay units may not translate to digestion of aggregated proteins.
Sensitivity High (Quantitative)High (Qualitative/Structural)Assay cannot detect "ghost peaks" caused by autolysis.
Failure Mode Low slope = Inactive EnzymeNew Peaks = Autolysis/ImpurityCritical: A "passing" assay can still yield a "failing" map due to impurities.
Visualizing the Correlation Logic

CorrelationLogic Assay This compound Assay (Activity Units) Map HPLC Peptide Map (Sequence Coverage) Assay->Map Predicts Digestion Rate Purity Enzyme Purity (TLCK Treatment) Assay->Purity Does NOT Measure Purity->Map Determines Specificity Stability Enzyme Stability (Autolysis Resistance) Stability->Map Prevents Ghost Peaks

Figure 2: The Correlation Logic.[3] Note that the Kinetic Assay (Blue) has a dashed (weak) predictive link to the Map (Green) unless Purity and Stability (Yellow) are controlled.

Part 4: Troubleshooting & Optimization

When a disconnect occurs (e.g., Assay passes, Map fails), use this diagnostic protocol.

Scenario: High Activity, Poor Digestion (Missed Cleavages)
  • Cause: The enzyme is active against small molecules but cannot access the protein core.

  • Fix: Optimize the Denaturation step. Chymotrypsin is less robust than Trypsin in Urea. Ensure Urea concentration is diluted to < 1.0 M before adding the enzyme, or switch to Guanidine-HCl (diluted to < 0.5 M).

Scenario: High Activity, Extra Peaks (Ghosting)
  • Cause: Autolysis (enzyme digesting itself) or Chymotryptic "slippage" (cleaving at Leu/Met).

  • Fix:

    • Digestion Ratio: Increase the Enzyme:Substrate ratio to 1:20 but reduce time (e.g., 4 hours instead of overnight).

    • Calcium: Ensure 10 mM

      
       is present in the digest buffer to stabilize the Chymotrypsin structure.
      
Protocol: Bridging the Gap

To scientifically validate a new lot of Chymotrypsin:

  • Run this compound Assay: Must meet >40 U/mg specification.

  • Run "Standard Protein" Map: Digest a well-characterized standard (e.g., BSA or NIST mAb) alongside your sample.

  • Overlay Chromatograms: If the Standard Map matches the reference library, the enzyme is qualified, regardless of minor fluctuations in the kinetic assay.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1047> Biotechnology-Derived Articles - Peptide Mapping.
  • Tsiatsiani, L., & Heck, A. J. (2015). Proteomics beyond trypsin. FEBS Journal, 282(14), 2612-2626. [Link]

  • Szewczuk, Z., et al. (2010). New fluorogenic substrates for the measurement of chymotrypsin activity. Analytical Biochemistry. [Link]

Sources

cross-validation of chymotrypsin activity using Ac-Tyr-Phe-OMe and fluorogenic substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of serine proteases like


-chymotrypsin, reliance on a single substrate class can lead to kinetic blind spots. While fluorogenic substrates  (e.g., Suc-AAPF-AMC) offer femtomole-level sensitivity ideal for high-throughput screening, they primarily measure amidase activity, where the acylation step is often rate-limiting. Conversely, ester substrates  (e.g., Ac-Tyr-Phe-OMe) measure esterase activity, where deacylation is rate-limiting, providing a higher turnover number (

) and a robust metric for active site titration.

This guide provides a rigorous cross-validation framework. By correlating the high-velocity esterase activity of This compound with the high-sensitivity amidase activity of Suc-AAPF-AMC , researchers can validate enzyme purity, active site integrity, and kinetic consistency across different lots or inhibition studies.

Mechanistic Duality: Esterase vs. Amidase

To validate chymotrypsin activity effectively, one must understand that "activity" is substrate-dependent. Chymotrypsin follows a Ping-Pong Bi-Bi mechanism involving an acyl-enzyme intermediate.

  • The Amidase Pathway (Fluorogenic): For amide substrates (peptide bonds), the formation of the acyl-enzyme intermediate (acylation) is typically the rate-limiting step.

  • The Esterase Pathway (Ester): For ester substrates, the acylation is rapid, and the hydrolysis of the acyl-enzyme intermediate (deacylation) becomes rate-limiting.

Consequently, the


 for esters is often 100-1000x higher than for amides. A discrepancy in the ratio of these two activities can indicate structural damage to the oxyanion hole or the catalytic triad (His57, Asp102, Ser195).
Visualization: Kinetic Mechanism[1]

ChymotrypsinMechanism E Free Enzyme (Chymotrypsin) ES Michaelis Complex (ES) E->ES Binding S_Amide Amide Substrate (Suc-AAPF-AMC) S_Amide->ES S_Ester Ester Substrate (this compound) S_Ester->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Rate Limiting for Amides) P1 Product 1 (AMC / MeOH) ES->P1 Release P1 Acyl->E Deacylation (Rate Limiting for Esters) P2 Product 2 (Peptide / Acid) Acyl->P2 Release P2

Caption: Mechanistic divergence in rate-limiting steps between Amide (Green) and Ester (Red) substrates.

Substrate Profile Comparison

FeatureThis compound (Ester Substrate)Suc-AAPF-AMC (Fluorogenic Substrate)
Primary Utility Bulk activity quantification, Active site titration.High-throughput screening (HTS), Low-abundance detection.
Detection Mode UV Absorbance (Spectrophotometric).Fluorescence (Fluorometric).
Sensitivity Moderate (mM range).High (nM to pM range).
Rate-Limiting Step Deacylation (

).
Acylation (

).
Turnover (

)
High (Fast reaction).Low (Slow reaction).
Interference UV-absorbing compounds (nucleotides, buffers).Auto-fluorescent compounds, Quenchers.
Typical


M range.[1]

M range.

Experimental Protocols

Protocol A: UV-Vis Kinetic Assay (Esterase Activity)

Substrate: N-Acetyl-L-Tyrosyl-L-Phenylalanine Methyl Ester (this compound). Principle: Hydrolysis of the methyl ester bond results in a spectral shift, typically monitored at 237 nm or 254 nm depending on the specific derivative and buffer conditions.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂ (Calcium stabilizes chymotrypsin).

  • Substrate Solution: 10 mM this compound dissolved in 50% Methanol (v/v) or DMSO.

  • Enzyme Stock: 1 mg/mL Chymotrypsin in 1 mM HCl (prevents autolysis).

Workflow:

  • Blanking: Add 980 µL Buffer and 10 µL Substrate to a quartz cuvette. Zero the spectrophotometer at 237 nm.

  • Reaction Initiation: Add 10 µL Enzyme Stock. Mix by inversion immediately.

  • Measurement: Record Absorbance (

    
    ) every 10 seconds for 3 minutes.
    
  • Analysis: Determine the slope (

    
    ) of the linear portion.
    

Calculation:



  • 
    : Extinction coefficient difference (typically 
    
    
    
    for tyrosine esters, but must be empirically verified for this compound).
  • 
    : Path length (1 cm).
    
Protocol B: Fluorometric High-Throughput Assay (Amidase Activity)

Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC). Principle: Chymotrypsin cleaves the amide bond between Phenylalanine and AMC, releasing the fluorophore.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.8, 10 mM CaCl₂, 0.01% Tween-20 (minimizes surface adsorption).

  • Substrate Stock: 10 mM Suc-AAPF-AMC in DMSO. Dilute to 50 µM working solution in buffer.

  • AMC Standard: 7-Amino-4-methylcoumarin (for standard curve).

Workflow:

  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Standard Curve: Prepare serial dilutions of free AMC (0 to 10 µM) to convert RFU to pmol.

  • Reaction: Add 50 µL Enzyme (diluted to ~10 ng/mL) to wells.

  • Initiation: Add 50 µL Substrate Working Solution (Final conc: 25 µM).

  • Measurement: Monitor Fluorescence (

    
    ) kinetically for 10 minutes at 25°C.
    

Calculation:

  • Generate linear equation from AMC Standard Curve:

    
     (where 
    
    
    
    = RFU,
    
    
    = pmol AMC).
  • Calculate slope of reaction (

    
    ).
    
  • Convert to velocity:

    
    
    

Cross-Validation Logic & Data Analysis

To validate the enzyme preparation, you must calculate the Esterase/Amidase Ratio .

Normalize Units

Convert both activities to Specific Activity (


).
  • Ester Assay: Already in

    
     if using 
    
    
    
    in
    
    
    . Divide by mg enzyme in cuvette.
  • Fluorogenic Assay: Convert pmol/min to

    
     (divide by 
    
    
    
    ). Divide by mg enzyme in well.
The Validation Ratio

Calculate the ratio (


):


  • Expected

    
    :  Typically 
    
    
    
    (Ester hydrolysis is much faster).
  • Consistency Check: For a specific enzyme lot, this ratio should remain constant.

    • If

      
       decreases:  Indicates potential degradation of the catalytic triad (affecting deacylation more severely) or autolysis.
      
    • If

      
       varies significantly between lots:  Indicates conformational heterogeneity or presence of inactive zymogen (chymotrypsinogen).
      
Quantitative Comparison Table
ParameterThis compound (Ester)Suc-AAPF-AMC (Amide)

(Affinity)
High (

mM)
Low (

µM)

(Turnover)
High (


)
Low (


)

(Efficiency)
HighVery High (due to low

)
LOD (Limit of Detection)

µg/mL

ng/mL
Visualization: Cross-Validation Workflow

ValidationWorkflow cluster_0 Parallel Assays Start Enzyme Sample (Chymotrypsin) PathA Protocol A: Esterase (this compound) Start->PathA PathB Protocol B: Amidase (Suc-AAPF-AMC) Start->PathB Calc Calculate Specific Activity (µmol/min/mg) PathA->Calc PathB->Calc Ratio Calculate Ratio R (Esterase / Amidase) Calc->Ratio Decision Is R Consistent with Reference Standard? Ratio->Decision Pass PASS: Validated High Purity & Activity Decision->Pass Yes Fail FAIL: Check Autolysis or Active Site Damage Decision->Fail No

Caption: Decision tree for orthogonal validation of protease activity.

Troubleshooting & Optimization

  • Inner Filter Effect (Ester Assay):

    • Issue: High concentrations of this compound may absorb UV, reducing linearity.

    • Solution: Ensure total absorbance (Substrate + Enzyme) does not exceed 1.5 OD. If necessary, use a shorter pathlength cuvette (0.2 cm).

  • Quenching (Fluorogenic Assay):

    • Issue: Test compounds or high enzyme concentrations may quench AMC fluorescence.

    • Solution: Always run a "Spike-in" control where free AMC is added to the reaction mix to verify signal recovery.

  • Autolysis:

    • Issue: Chymotrypsin digests itself, leading to loss of activity over time.

    • Solution: Store stock solutions in 1 mM HCl (pH ~3). Only dilute into pH 7.8 buffer immediately before the assay. Add Calcium (10 mM) to the assay buffer to stabilize the enzyme structure.

References

  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews. Link

  • GraphPad. (2023).

    
     and 
    
    
    
    Calculations. GraphPad Resources. Link
  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. Link

  • Sigma-Aldrich. (2023). Enzymatic Assay of Chymotrypsin. Technical Bulletins. Link

  • Geiger, R., & Fritz, H. (1984). Human Chymotrypsin. Methods of Enzymatic Analysis. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Ac-Tyr-Phe-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Operational Safety for Ac-Tyr-Phe-OMe Content Type: Operational Safety Guide Audience: Research Scientists & Laboratory Managers

Core Directive: The "Universal Precaution" Approach

Executive Summary: this compound (N-Acetyl-L-tyrosyl-L-phenylalanine methyl ester) is a dipeptide derivative commonly used as a chromogenic substrate for chymotrypsin and in peptide synthesis. While some safety data sheets (SDS) classify it as "Not Hazardous" due to a lack of comprehensive toxicological testing, this is a critical safety blind spot.

The Expert Stance: As a Senior Application Scientist, I reject the "low hazard" assumption for bioactive research peptides. You must treat this compound as a Potential Respiratory Sensitizer and Irritant (Skin/Eye) . Its lipophilic methyl ester modification increases skin permeability compared to free peptides.

This guide implements a Risk-Based PPE Protocol , prioritizing protection against bioactive dust inhalation and solvent-mediated skin absorption.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy.

Hazard CategoryRisk DescriptionCritical Control Point
Physical State Fine crystalline powder; high static charge.Inhalation: Aerosolization during weighing.
Bioactivity Enzyme substrate; potential immune sensitization.Contact: Mucous membranes and open skin.
Solvent Vector Dissolved in DMSO, Methanol, or DMF for assays.Absorption: Solvents carry the peptide through standard gloves.
Chemical Stability Hygroscopic; hydrolyzes in moisture.Storage: Must remain sealed until temperature equilibration.

PPE Matrix: Task-Specific Requirements

Do not use a "one-size-fits-all" approach. Match your PPE to the operational phase.

Table 1: PPE Selection Guide
Operational PhaseHand ProtectionEye/Face ProtectionRespiratory/Body
1.[1][2] Storage Retrieval (Sealed Container)Single Nitrile (Standard 4-5 mil)Safety Glasses (Side shields required)Standard Lab Coat (Cotton/Poly blend)
2. Weighing & Transfer (Open Powder)Double Nitrile (Outer glove changed if dusty)Chemical Goggles (Seal against dust entry)Fume Hood (Sash <18") If hood unavailable: N95/P100 Respirator
3. Solubilization (DMSO/Methanol)Laminate or Double Nitrile Change immediately upon splashFace Shield + Goggles (If handling >50mL volumes)Splash Apron (Over lab coat)
4. Waste Disposal (Liquid/Solid)Thick Nitrile (8 mil) (Extended cuff preferred)Safety Glasses Standard Lab Coat

Expert Insight: When dissolving this compound in DMSO , standard nitrile gloves offer moderate protection but are permeable over time. If using Methanol , nitrile breakthrough occurs in <1 minute. Double gloving is mandatory here: the air gap between gloves provides a brief buffer for removal after a splash.

Operational Protocols: The "Safe-Path" Workflow

Phase A: Preparation & Equilibration
  • Temperature Equilibration: Remove the vial from the freezer (-20°C). STOP. Do not open it immediately. Allow 30 minutes for the vial to reach room temperature in a desiccator.

    • Why? Opening a cold vial causes condensation, hydrolyzing the methyl ester and ruining your compound's purity.

  • Static Control: Use an anti-static gun on the vial and spatula. Peptides are notorious for "flying" due to static, increasing inhalation risk.

Phase B: Weighing (The Critical Zone)
  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Technique:

    • Place a tared vial inside the balance.

    • Transfer powder using a micro-spatula.

    • Never return excess powder to the stock vial (contamination risk).

    • Cap the stock vial inside the hood immediately after use.

Phase C: Solubilization & Handling
  • Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the powder.

  • Vortexing: Ensure the cap is tightly sealed (Parafilm recommended) before vortexing to prevent aerosol leaks.

Phase D: Decontamination & Doffing
  • Wipe Down: Clean the balance area with a wet paper towel (10% bleach or detergent) to capture dust. Do not dry sweep.

  • Glove Removal: Use the "beak" method (pinch and pull) to ensure the outside of the glove never touches your skin. Wash hands with soap and water for 20 seconds immediately.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.

SafeHandling Start Start: this compound Handling CheckState Check Physical State Start->CheckState Powder Solid (Lyophilized Powder) CheckState->Powder Solution Solution (in DMSO/MeOH) CheckState->Solution Equilibrate Equilibrate to RT (30 min) (Prevent Condensation) Powder->Equilibrate HoodCheck Fume Hood Available? Equilibrate->HoodCheck Respirator Don N95/P100 Mask HoodCheck->Respirator No Weighing Weighing Protocol: Anti-static gun + Double Nitrile HoodCheck->Weighing Yes Respirator->Weighing Disposal Disposal: Segregate Solid vs Liquid Waste Weighing->Disposal SolventCheck Check Solvent Type Solution->SolventCheck DoubleGlove Double Glove (Nitrile) Change immediately on splash SolventCheck->DoubleGlove DMSO/MeOH DoubleGlove->Disposal End Wash Hands & Document Disposal->End

Figure 1: Decision tree for safe handling of this compound, prioritizing respiratory protection for solids and dermal protection for solutions.

Emergency Response Protocols

  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Hold eyelids open. Note: If dissolved in DMSO, the solvent may carry the peptide into the eye tissue rapidly—speed is critical.

  • Skin Contact:

    • Powder: Wash with soap and water.[2][5][6][7][8]

    • Solution: Remove contaminated clothing/gloves immediately.[2] Wash skin with soap and water.[2][5][6][7][8] Do not use ethanol to wash skin; it increases permeability.

  • Spills:

    • Powder: Cover with wet paper towels to prevent dust. Wipe up and place in a biohazard/chemical waste bag.

    • Liquid: Absorb with vermiculite or spill pads.

Disposal Strategy

  • Solid Waste: Contaminated vials, spatulas, and weighing boats must be disposed of as Hazardous Chemical Waste . Do not throw in regular trash.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste). Label clearly: "Contains this compound."

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97805, Acetyl-L-phenylalanine methyl ester. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Tyr-Phe-OMe
Reactant of Route 2
Reactant of Route 2
Ac-Tyr-Phe-OMe

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